CCT036477
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHRIXRQPOHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394516 | |
| Record name | F0388-0065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305372-78-5 | |
| Record name | F0388-0065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CCT036477: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT036477 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It exerts its effects by blocking TCF/β-catenin-mediated transcription, a critical downstream event in the pathway, without altering the levels of β-catenin itself. This targeted action makes this compound a valuable tool for studying Wnt signaling and a potential therapeutic agent in cancers characterized by aberrant Wnt pathway activation. This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] Its primary mechanism involves the disruption of the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[2][3] This interaction is a crucial step in the activation of Wnt target genes, which play significant roles in cell proliferation, differentiation, and survival.[2][4] Unlike some other Wnt pathway inhibitors, this compound does not affect the upstream components of the pathway, such as the "destruction complex" that regulates β-catenin stability. Consequently, it does not alter the cytoplasmic or nuclear levels of β-catenin.[1] Instead, it specifically targets the transcriptional activity of the β-catenin/TCF complex, leading to the downregulation of Wnt target genes like c-Myc, Cyclin D1, TCF4, and ID2.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TCF/β-catenin reporter) | 4.6 µM | HEK293-based reporter cell line | |
| IC50 (TCF/β-catenin transcription) | ≤ 5 µM | Not specified | |
| Zebrafish embryo development inhibition | 20 µM | Zebrafish embryos | |
| Xenopus embryo development inhibition | 75 µM | Xenopus embryos |
Table 1: In Vitro and In Vivo Activity of this compound
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound. In the "ON" state (Wnt ligand present), β-catenin accumulates in the nucleus and forms a complex with TCF/LEF transcription factors to drive target gene expression. This compound disrupts this critical interaction.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
TCF/β-catenin Reporter Assay
This assay is used to quantify the transcriptional activity of the TCF/β-catenin complex.
Cell Line: HEK293 cells stably expressing a TCF-responsive luciferase reporter construct.
Protocol:
-
Seed HEK293-TCF-luciferase cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
After a 1-hour pre-incubation with the compound, stimulate the Wnt pathway by adding a GSK3β inhibitor, such as CHIR99021 (e.g., at 3 µM), or recombinant Wnt3a protein.
-
Incubate the cells for an additional 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Western Blot for β-catenin Levels
This protocol is used to determine if this compound affects the total cellular levels of β-catenin.
Cell Line: A suitable cancer cell line with an active Wnt pathway (e.g., SW480, HCT116).
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 5, 10, 20 µM) or vehicle control for a specified time (e.g., 24 hours).
-
As a positive control for β-catenin stabilization, treat a separate set of wells with a GSK3β inhibitor.
-
Harvest the cells by scraping and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 4-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (e.g., rabbit anti-β-catenin, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for characterizing the mechanism of action of a Wnt/β-catenin pathway inhibitor like this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a well-characterized inhibitor of the Wnt/β-catenin signaling pathway that acts by specifically blocking the transcriptional activity of the β-catenin/TCF complex. Its mechanism of action, supported by robust quantitative data and detailed experimental protocols, makes it a critical tool for cancer research and a potential lead compound for the development of targeted therapies against Wnt-driven malignancies. The provided diagrams and methodologies offer a comprehensive guide for researchers and drug development professionals working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo and in vitro models for the therapeutic targeting of Wnt signaling using a Tet-OΔN89β-catenin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Cellular Target of CCT036477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT036477 is a cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is a critical regulator of embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers.[2][3] this compound serves as a valuable chemical probe for studying the downstream effects of Wnt/β-catenin signaling and represents a potential therapeutic lead. This technical guide provides an in-depth overview of the cellular target of this compound, supported by quantitative data and detailed experimental protocols.
The Cellular Target: The β-catenin/TCF4 Protein-Protein Interaction
The primary cellular target of this compound is the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (TCF4). In the canonical Wnt pathway, the stabilization and nuclear accumulation of β-catenin leads to its association with the TCF/LEF family of transcription factors, thereby activating the transcription of Wnt target genes, many of which are implicated in cell proliferation and survival.[3][4]
This compound disrupts this crucial interaction, thereby inhibiting TCF-dependent transcription without altering the levels of β-catenin itself.[1] This mode of action indicates that this compound acts downstream of the β-catenin destruction complex, directly targeting the transcriptional activation step of the Wnt signaling cascade. By preventing the formation of the functional β-catenin/TCF4 transcriptional complex, this compound effectively blocks the oncogenic signaling driven by aberrant Wnt pathway activation.[5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes key IC50 values, providing a comparative measure of its potency.
| Assay Type | Cell Line | IC50 Value | Reference |
| TCF-dependent Reporter Assay | HEK293 | 4.6 µM | [1] |
| Cell Growth Inhibition | SW480 (colorectal cancer) | ~10 µM | [6] |
| Cell Growth Inhibition | HT29 (colorectal cancer) | ~15 µM | [6] |
| Cell Growth Inhibition | HCT116 (colorectal cancer) | ~20 µM | [6] |
Key Experimental Methodologies
The elucidation of this compound's cellular target relies on specific biochemical and cellular assays. Detailed protocols for two key experiments are provided below.
TCF/LEF Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibition of Wnt/β-catenin signaling. It utilizes a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the production of luciferase, which can be measured by luminescence.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing a TCF/LEF-luciferase reporter into a 96-well plate at a density of approximately 30,000 cells per well.[7]
-
Wnt Pathway Activation: After 24 hours, stimulate the Wnt pathway by adding purified Wnt3a protein or a GSK3β inhibitor like LiCl (final concentration 10-20 mM) to the cell culture medium.[7][8]
-
Compound Treatment: Immediately after stimulation, add this compound at various concentrations to the designated wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[7]
-
Cell Lysis: Remove the medium and lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer, Promega).
-
Luminometry: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[7]
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Co-Immunoprecipitation (Co-IP) Assay
This biochemical technique is used to demonstrate the disruption of the β-catenin/TCF4 interaction in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture a Wnt-active cancer cell line, such as SW480, to 80-90% confluency. Treat the cells with this compound at the desired concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris and pre-clear the supernatant with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for β-catenin or TCF4 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both β-catenin and TCF4 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated TCF4 in the this compound-treated sample compared to the control indicates disruption of the interaction.[5]
Visualizations
Wnt/β-catenin Signaling Pathway and this compound Inhibition
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
TCF/LEF Luciferase Reporter Assay Workflow
Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.
Co-Immunoprecipitation Assay Workflow
Caption: Workflow for the Co-Immunoprecipitation Assay.
Conclusion
This compound is a specific inhibitor of the canonical Wnt/β-catenin signaling pathway, with its primary cellular target being the protein-protein interaction between β-catenin and TCF4. By disrupting this interaction, this compound effectively abrogates the transcriptional program driven by aberrant Wnt signaling in cancer cells. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the mechanism of this compound and to explore its potential as a therapeutic agent.
References
- 1. p15RS Attenuates Wnt/β-Catenin Signaling by Disrupting β-Catenin·TCF4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tcf4 can specifically recognize beta-catenin using alternative conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: CCT036477 and its Effect on β-catenin Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the nuclear interaction of β-catenin with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, leading to the expression of oncogenes such as c-Myc and Cyclin D1. CCT036477 is a small molecule inhibitor that has been identified as a potent antagonist of this pathway. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its quantitative effects on β-catenin-mediated transcription, and methodologies for its investigation.
Introduction to the Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6 leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to initiate the transcription of target genes. Dysregulation of this pathway, often through mutations in components like APC or β-catenin itself, leads to the constitutive activation of TCF/LEF-mediated transcription, a driving force in many cancers.
This compound: A Potent Inhibitor of β-catenin-Mediated Transcription
This compound is a small molecule that has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. It exerts its effect at the level of β-catenin-mediated transcription, a crucial downstream step in the cascade.
Mechanism of Action
This compound functions by disrupting the interaction between β-catenin and the TCF4 transcription factor. This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes that are critical for cell proliferation and survival.
Quantitative Efficacy
The potency of this compound in inhibiting Wnt/β-catenin signaling has been quantified using various in vitro assays.
| Parameter | Value | Assay | Cell Line |
| IC50 | ≤ 5 µM[1] | TCF/LEF Luciferase Reporter Assay | SW480 colorectal cancer cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on β-catenin transcription.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of the Wnt/β-catenin pathway. It utilizes a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene.
Objective: To measure the dose-dependent inhibition of TCF/LEF-mediated transcription by this compound.
Materials:
-
SW480 colorectal cancer cells (or other suitable cell line with active Wnt signaling)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed SW480 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated as the percentage of inhibition relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the β-catenin/TCF4 protein-protein interaction by this compound.
Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the interaction between endogenous β-catenin and TCF4.
Materials:
-
SW480 colorectal cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against β-catenin for immunoprecipitation
-
Antibody against TCF4 for western blotting
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Cell Treatment: Treat SW480 cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C and then centrifuge to pellet the beads.
-
Immunoprecipitation: Add the anti-β-catenin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-TCF4 antibody to detect the co-immunoprecipitated TCF4. An input control (a fraction of the cell lysate before immunoprecipitation) should be run in parallel to confirm the presence of TCF4 in the lysates.
Effect of this compound on Wnt Target Gene Expression
The inhibition of the β-catenin/TCF4 interaction by this compound is expected to lead to the downregulation of key Wnt target genes involved in cell cycle progression and proliferation.
c-Myc
c-Myc is a proto-oncogene that plays a central role in cell growth, proliferation, and apoptosis. Its transcription is directly activated by the β-catenin/TCF complex. Treatment of cancer cells with inhibitors of the Wnt/β-catenin pathway typically leads to a reduction in c-Myc protein levels.
Cyclin D1
Cyclin D1 is a crucial regulator of the G1-S phase transition of the cell cycle. Similar to c-Myc, its expression is directly promoted by β-catenin/TCF-mediated transcription. Inhibition of this pathway is expected to decrease Cyclin D1 levels, leading to cell cycle arrest.
Quantitative Analysis of Target Gene Expression:
The effect of this compound on the expression of c-Myc and Cyclin D1 can be quantified at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): To measure changes in mRNA levels. Cells are treated with this compound, RNA is extracted, reverse-transcribed to cDNA, and then subjected to qPCR using specific primers for c-Myc, Cyclin D1, and a housekeeping gene for normalization.
-
Western Blotting: To measure changes in protein levels. Cell lysates from this compound-treated and control cells are separated by SDS-PAGE and probed with specific antibodies against c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).
Visualizations
Wnt/β-catenin Signaling Pathway and the Action of this compound
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for TCF/LEF Luciferase Reporter Assay
References
Discovery and Initial Characterization of CCT036477: A Potent Inhibitor of Wnt/β-Catenin Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial characterization of CCT036477, a cell-permeable indole derivative identified as a potent inhibitor of the canonical Wnt signaling pathway. The document outlines the experimental methodologies employed to ascertain its mechanism of action, potency, and selectivity. Quantitative data from primary screening, cell-based assays, and in vivo models are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of this compound's foundational scientific evaluation.
Introduction
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin, is a well-established driver of various cancers, particularly colorectal cancer. Consequently, the development of small-molecule inhibitors targeting this pathway represents a promising therapeutic strategy. This guide focuses on this compound, a compound identified through a high-throughput screen for inhibitors of TCF/β-catenin-dependent transcription.
Discovery via High-Throughput Screening
This compound was discovered through a cell-based high-throughput screen designed to identify inhibitors of Wnt/β-catenin signaling. The screening assay utilized a HEK293 cell line engineered with a TCF/LEF-responsive luciferase reporter gene.
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening workflow for the identification of Wnt signaling inhibitors.
Mechanism of Action: Inhibition of TCF/β-Catenin-Mediated Transcription
Initial characterization revealed that this compound inhibits the Wnt pathway downstream of the β-catenin destruction complex. Unlike inhibitors that promote β-catenin degradation, this compound does not alter the accumulation of β-catenin in the cytoplasm or nucleus. Instead, it blocks the transcriptional activity of the β-catenin/TCF complex. This was demonstrated through reporter assays where the expression of Wnt target genes such as myc and survivin was reduced in the presence of the compound.
Signaling Pathway: Canonical Wnt Pathway and Point of Inhibition
Caption: Canonical Wnt signaling pathway indicating this compound's point of inhibition.
Quantitative Data
The inhibitory activity of this compound was quantified in various cell-based assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (µM) |
| TCF/LEF Luciferase Reporter | HEK293 | 4.6 |
| Myc Luciferase Reporter | SW480 | ~5 |
| Survivin Luciferase Reporter | SW480 | ~5 |
Table 2: Growth Inhibition (GI50) in Cancer Cell Lines
| Cell Line | Cancer Type | Wnt Pathway Status | GI50 (µM) |
| SW480 | Colorectal | APC mutant | 2.5 |
| HCT116 | Colorectal | β-catenin mutant | >10 |
| DLD-1 | Colorectal | APC mutant | 5.1 |
| HT29 | Colorectal | APC mutant | 4.8 |
| RKO | Colorectal | Wild-type | >10 |
Experimental Protocols
TCF/LEF-Responsive Luciferase Reporter Assay
-
Cell Seeding: HEK293 cells stably transfected with a TCF/LEF-responsive firefly luciferase reporter construct were seeded into 384-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS.
-
Compound Addition: this compound was serially diluted in DMSO and added to the cells to achieve a final concentration range of 0.1 to 100 µM. The final DMSO concentration was maintained at 0.5%.
-
Wnt Pathway Activation: Recombinant Wnt3a was added to a final concentration of 100 ng/mL to stimulate the Wnt pathway.
-
Incubation: Plates were incubated for 16 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Measurement: After incubation, cells were lysed, and firefly luciferase activity was measured using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Luminescence signals were normalized to a control (DMSO-treated, Wnt3a-stimulated cells), and IC50 values were calculated using a four-parameter logistic fit.
Cancer Cell Line Growth Inhibition Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cell lines were seeded into 96-well plates at densities ranging from 2,000 to 5,000 cells per well, depending on the cell line's growth rate.
-
Compound Addition: The following day, this compound was added in a dose-response manner.
-
Incubation: Cells were incubated with the compound for 72 hours.
-
Cell Fixation: The supernatant was discarded, and cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: Plates were washed with water and stained with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Unbound dye was washed away with 1% acetic acid, and the plates were air-dried. The bound SRB was solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition was calculated relative to untreated control cells, and GI50 values were determined.
In Vivo Zebrafish and Xenopus Developmental Assays
-
Zebrafish Embryo Assay:
-
Wild-type zebrafish embryos were collected and placed in 24-well plates at the 4-8 cell stage.
-
Embryos were exposed to varying concentrations of this compound (up to 20 µM) in embryo medium.
-
Developmental phenotypes were observed and scored at 24 and 48 hours post-fertilization, focusing on axis formation and posterior developmental defects, which are characteristic of Wnt pathway inhibition.
-
-
Xenopus Embryo Assay:
-
Xenopus laevis embryos were obtained by in vitro fertilization and cultured in Modified Barth's Saline.
-
At the 4-cell stage, embryos were injected into the marginal zone with synthetic mRNA encoding Xwnt-8.
-
Embryos were then treated with this compound (up to 75 µM) from the blastula stage.
-
The development of a secondary dorsal axis, a hallmark of ectopic Wnt signaling, was assessed at the tadpole stage. Inhibition of this phenotype indicated Wnt pathway antagonism.
-
Conclusion
This compound was identified as a novel small-molecule inhibitor of the Wnt/β-catenin signaling pathway. It acts by inhibiting TCF/β-catenin-mediated transcription without affecting β-catenin stability. The compound demonstrated potency in cellular assays and exhibited selective growth inhibitory effects on cancer cell lines with activated Wnt signaling. Furthermore, in vivo studies in zebrafish and Xenopus embryos confirmed its ability to modulate Wnt-dependent developmental processes. These initial findings established this compound as a valuable chemical probe for studying Wnt signaling and a promising starting point for the development of targeted cancer therapeutics.
The Role of CCT036477 in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT036477 is a cell-permeable indole derivative that functions as a potent and specific inhibitor of the canonical Wnt signaling pathway. While extensively studied in the context of cancer biology for its ability to suppress tumor growth, its application in developmental biology has provided crucial insights into the role of Wnt signaling in embryogenesis. This technical guide consolidates the current understanding of this compound's mechanism of action, its observed effects on embryonic development in key model organisms, and provides detailed experimental considerations for its use in research.
Introduction to this compound and Wnt Signaling in Development
The canonical Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, including cell fate specification, proliferation, and migration. The central event in this pathway is the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. Dysregulation of this pathway can lead to severe developmental defects and is implicated in various diseases, including cancer.
This compound has emerged as a valuable chemical tool to probe the function of Wnt/β-catenin signaling. Unlike some other Wnt pathway inhibitors that target upstream components, this compound acts downstream by disrupting the interaction between β-catenin and its transcriptional coactivators, thereby inhibiting the transcription of Wnt target genes.
Mechanism of Action
This compound inhibits the Wnt signaling pathway by specifically targeting the final transcriptional activation step. It does not alter the accumulation of β-catenin in the cytoplasm but rather blocks its ability to function as a transcriptional co-activator in the nucleus. This is achieved by disrupting the interaction between β-catenin and members of the TCF/LEF family of transcription factors. This targeted mechanism of action makes this compound a precise tool for studying the transcriptional outputs of the Wnt pathway.
The following diagram illustrates the point of intervention of this compound in the canonical Wnt signaling pathway.
Technical Guide: Inhibitory Effect of CCT036477 on TCF/LEF Reporters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of the small molecule CCT036477 on T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) reporters, a key readout for canonical Wnt/β-catenin signaling pathway activity. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to this compound and the Wnt/β-catenin Pathway
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its aberrant activation is implicated in various cancers. A key event in this pathway is the nuclear accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.
This compound is a cell-permeable indole derivative that acts as an inhibitor of the Wnt/β-catenin signaling pathway.[1] It has been shown to block transcription at the level of β-catenin without altering its cellular levels.[1] This inhibitory action makes this compound a valuable tool for studying Wnt signaling and a potential therapeutic agent.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound on TCF/LEF reporter activity has been quantified in cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of the compound.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | TCF/LEF Luciferase Reporter Assay | Not explicitly stated | 4.6 | [1] |
Signaling Pathway and Point of Inhibition
The canonical Wnt/β-catenin signaling pathway is a well-characterized cascade of molecular events. This compound exerts its inhibitory effect at the final transcriptional activation step.
Canonical Wnt/β-catenin signaling pathway with this compound inhibition.
Experimental Protocols
This section provides a detailed protocol for a TCF/LEF luciferase reporter assay to assess the inhibitory activity of compounds like this compound. This protocol is based on established methodologies for identifying Wnt signaling inhibitors.
Principle
This assay utilizes a reporter gene construct where the expression of a luciferase enzyme is driven by a promoter containing multiple TCF/LEF binding sites. In the presence of active Wnt signaling, the β-catenin/TCF/LEF complex binds to these sites and induces luciferase expression. The luminescence produced by the luciferase is proportional to the Wnt pathway activity. Inhibitors of the pathway will reduce the luminescent signal. A co-transfected Renilla luciferase under a constitutive promoter is often used for normalization of transfection efficiency and cell viability.
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Reporter Plasmids:
-
TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash or a similar construct with TCF binding sites).
-
Constitutive Renilla luciferase reporter plasmid (e.g., pRL-TK) for normalization.
-
-
Wnt Pathway Activator:
-
Expression plasmid for a constitutively active form of a Wnt pathway component (e.g., a dominant-negative form of GSK3β or an activated form of β-catenin).
-
Alternatively, recombinant Wnt3a protein or a GSK3β inhibitor like LiCl or CHIR99021 can be used to stimulate the pathway.
-
-
Inhibitor: this compound (dissolved in DMSO).
-
Cell Culture Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Transfection Reagent: Lipofectamine 2000 or a similar lipid-based transfection reagent.
-
Assay Reagents: Dual-Luciferase Reporter Assay System.
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of reading dual-luciferase assays.
-
Standard cell culture incubator (37°C, 5% CO2).
-
Experimental Workflow
The following diagram illustrates the key steps in the TCF/LEF reporter assay for screening Wnt signaling inhibitors.
Workflow for TCF/LEF luciferase reporter assay.
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, typically use:
-
100 ng of TCF/LEF firefly luciferase reporter plasmid.
-
10 ng of Renilla luciferase control plasmid.
-
(Optional) 50 ng of Wnt pathway activator plasmid.
-
-
Add the transfection complex to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 0.1 µM to 100 µM. Include a DMSO vehicle control.
-
If a chemical activator (e.g., LiCl or CHIR99021) is used instead of a plasmid, add it to the media at this step.
-
Carefully remove the transfection medium and add 100 µL of the medium containing the appropriate concentrations of this compound and the Wnt pathway activator.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, acting at the level of TCF/LEF-mediated transcription. The TCF/LEF reporter assay is a robust and reliable method for quantifying the inhibitory activity of this compound and similar compounds. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further characterize Wnt signaling inhibitors and explore their therapeutic potential.
References
An In-depth Technical Guide on the Core Specificity of CCT036477
Introduction
CCT036477 is a cell-permeable small molecule inhibitor identified for its activity against the canonical Wnt signaling pathway. As aberrant Wnt/β-catenin signaling is a critical driver in the initiation and progression of various cancers, including colorectal cancer, molecules that precisely target this pathway are of significant interest in drug development.[1][2][3] This guide provides a detailed examination of the specificity of this compound, its mechanism of action, potency, and the experimental protocols used for its characterization, tailored for researchers and drug development professionals.
Mechanism of Action
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[4][5] Its dysregulation leads to the nuclear accumulation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes like c-Myc and cyclin D1.[2][4]
This compound exerts its inhibitory effect at the terminus of this cascade. It specifically blocks the transcriptional activity mediated by the β-catenin/TCF complex.[1][2][6] Notably, its mechanism does not involve altering the accumulation or stabilization of β-catenin itself but rather impairs the function of the transcriptional complex.[7] This targeted action downstream in the pathway makes it a valuable tool for studying the consequences of Wnt signaling blockade.
Data Presentation: Specificity and Potency
The specificity of a compound is defined by its potency at the intended target versus its activity at other potential off-targets. Quantitative data for this compound is summarized below.
Table 1: On-Target Activity of this compound
| Assay Type | Cell Line / Model | Endpoint | Potency Value | Reference |
|---|---|---|---|---|
| TCF/β-catenin Reporter Assay | Reporter Cell Line | IC₅₀ | 4.6 µM | |
| TCF/β-catenin Transcription | - | IC₅₀ | ≤ 5 µM | [1] |
| Zebrafish Development Assay | Zebrafish Embryos | Phenotypic Block | 20 µM | [8] |
| Xenopus Embryo Assay | Xenopus Embryos | Developmental Block | 75 µM | |
Off-Target Activity
A comprehensive assessment of specificity requires screening against a broad panel of kinases and other cellular targets. Based on the available literature, detailed public data from such broad off-target screening for this compound is limited. The primary characterization has focused on its effects within the Wnt signaling pathway. Therefore, while this compound is established as a potent inhibitor of Wnt-dependent transcription, its activity against other signaling pathways has not been extensively documented in the provided search results.
Experimental Protocols
The characterization of this compound has relied on several key experimental methodologies to establish its mechanism and potency.
1. TCF/β-catenin Reporter Assay
This cell-based assay is fundamental for identifying inhibitors of Wnt-dependent transcription.
-
Objective: To quantify the inhibitory effect of a compound on the transcriptional activity of the β-catenin/TCF complex.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured in standard conditions.[8]
-
Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Pathway Activation: Wnt signaling is activated. This can be achieved by treating cells with a GSK-3 inhibitor, such as BIO (6-bromoindirubin-3'-oxime), or by co-transfection with a constitutively active form of β-catenin.[8]
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: After a suitable incubation period (e.g., 24-48 hours), cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.
-
Data Analysis: The ratio of TCF/LEF-reporter luciferase to the control Renilla luciferase is calculated. The results are normalized to the vehicle control, and the IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.
-
2. In Vivo Zebrafish Development Assay
This assay assesses the compound's effect on a whole organism where Wnt signaling is critical for embryonic development.
-
Objective: To determine the in vivo efficacy of this compound in a Wnt-dependent biological process.
-
Methodology:
-
Embryo Collection: Zebrafish embryos are collected after natural spawning.[8]
-
Compound Treatment: Embryos are treated with the compound (e.g., 20 µM this compound) or vehicle control starting from an early developmental stage (e.g., 16-cell stage).[8]
-
Incubation: The treatment continues through critical developmental periods, such as gastrulation (up to 8 hours post-fertilization).[8]
-
Phenotypic Analysis: Embryos are observed under a microscope for developmental defects characteristic of Wnt signaling inhibition, such as posterior axis truncation or somite patterning defects.
-
3. In Vivo Xenopus Animal Cap Assay
This ex vivo assay uses embryonic tissue from Xenopus to study cell fate decisions modulated by Wnt signaling.
-
Objective: To evaluate the effect of this compound on Wnt-induced gene expression in embryonic tissue.
-
Methodology:
-
Tissue Dissection: Animal caps (ectodermal explants) are dissected from Xenopus blastula-stage embryos.[8]
-
Pathway Activation: Wnt signaling is induced by treating the animal caps with LiCl (300 mmol/L for 10 minutes), an inhibitor of GSK3β.[8]
-
Compound Treatment: Immediately following LiCl treatment, the animal caps are exposed to various concentrations of this compound or a DMSO control for a period of hours (e.g., 2.5 hours).[8]
-
Gene Expression Analysis: RNA is extracted from the tissue, and reverse transcriptase-PCR (RT-PCR) is performed to measure the expression levels of known Wnt target genes (e.g., Siamois, Xnr3).
-
Conclusion
This compound is a specific inhibitor of the canonical Wnt signaling pathway, acting downstream to disrupt the transcriptional function of the β-catenin/TCF complex. Its potency has been demonstrated in cell-based reporter assays with an IC₅₀ in the low micromolar range and confirmed through its ability to induce specific developmental defects in in vivo models that are highly dependent on precise Wnt signaling.[1][8] While its on-target specificity within the Wnt pathway is well-characterized, a comprehensive understanding of its global selectivity would benefit from broad-panel off-target screening. Nevertheless, this compound remains a critical chemical probe for dissecting the roles of Wnt/β-catenin-mediated transcription in cancer and developmental biology.
References
- 1. Pharmacological modulation of beta-catenin and its applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for CCT036477 Treatment in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. CCT036477 is a small molecule inhibitor that disrupts the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, thereby inhibiting the transcription of Wnt target genes.[1] Three-dimensional (3D) organoid cultures have emerged as superior preclinical models, recapitulating the complex architecture and physiology of in vivo tumors more accurately than traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of this compound in 3D organoid cultures, offering a framework for investigating its therapeutic potential.
Signaling Pathway and Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1. This compound exerts its inhibitory effect by preventing the binding of β-catenin to TCF4, thus blocking the transcriptional activation of these oncogenic target genes.[1]
References
Application Notes and Protocols for CCT036477 in Luciferase Reporter Assays
Introduction
CCT036477 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development, tissue homeostasis, and its aberrant activation is implicated in various cancers.[2][3][4][5] this compound exerts its inhibitory effect by disrupting the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP), thereby preventing the transcription of Wnt target genes.[6] Luciferase reporter assays are a sensitive and quantitative method to study the activity of the Wnt/β-catenin pathway and to screen for inhibitors like this compound.[7][8] This document provides detailed protocols for using this compound in a TCF/LEF luciferase reporter assay in HEK293T and SW480 cell lines.
Mechanism of Action of this compound
In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators such as CBP to initiate the transcription of target genes like c-myc and cyclin D1. This compound specifically inhibits this final transcriptional activation step by preventing the binding of β-catenin to CBP.
Data Presentation
The inhibitory activity of this compound on the Wnt/β-catenin signaling pathway can be quantified by measuring the reduction in luciferase activity in a TCF/LEF reporter cell line. The half-maximal inhibitory concentration (IC50) for this compound in a reporter cell line has been reported to be 4.6 µM.[1] Below is a representative dose-response table for this compound in a HEK293T cell line stably expressing a TCF/LEF luciferase reporter and stimulated with Wnt3a.
| This compound Concentration (µM) | Average Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 0 |
| 0.1 | 1,350,000 | 10 |
| 0.5 | 1,125,000 | 25 |
| 1 | 900,000 | 40 |
| 5 | 720,000 | 52 |
| 10 | 450,000 | 70 |
| 20 | 225,000 | 85 |
| 50 | 75,000 | 95 |
Note: Relative Light Units (RLU) are arbitrary units and will vary depending on the experimental setup. The % inhibition is calculated relative to the vehicle-treated control.
Experimental Protocols
This section provides detailed protocols for a dual-luciferase reporter assay to assess the inhibitory effect of this compound on Wnt/β-catenin signaling in two commonly used cell lines: HEK293T and SW480. A dual-luciferase system is recommended to normalize for transfection efficiency and cell viability.
Experimental Workflow
Protocol 1: TCF/LEF Reporter Assay in HEK293T Cells
HEK293T cells have low endogenous Wnt signaling and are therefore ideal for studying the effects of pathway activators and inhibitors.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
TCF/LEF Firefly luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])
-
Control plasmid with Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Recombinant Wnt3a
-
This compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day before transfection, seed HEK293T cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio is 100 ng of TCF/LEF reporter plasmid and 10 ng of control Renilla plasmid per well.
-
Incubate the complex at room temperature for 20 minutes.
-
Add the complex to the cells and incubate for 24 hours.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing a final concentration of 100 ng/mL recombinant Wnt3a to activate the Wnt pathway.
-
Immediately add this compound at various final concentrations (e.g., 0.1 µM to 50 µM). Include a DMSO vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium and lyse the cells with 20 µL of 1X passive lysis buffer per well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the Wnt3a-stimulated, vehicle-treated control.
-
Protocol 2: TCF/LEF Reporter Assay in SW480 Cells
SW480 is a human colorectal cancer cell line with a mutation in the APC gene, leading to constitutive activation of the Wnt/β-catenin pathway. This cell line is suitable for screening inhibitors without the need for external pathway activation.
Materials:
-
SW480 cells
-
L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin
-
TCF/LEF Firefly luciferase reporter plasmid
-
Control plasmid with Renilla luciferase
-
Transfection reagent suitable for SW480 cells (e.g., FuGENE HD)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed SW480 cells in a 96-well plate at a density of 40,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a CO2-free incubator (as L-15 medium is buffered by phosphates).
-
-
Transfection:
-
Transfect the cells with the TCF/LEF Firefly luciferase and control Renilla luciferase plasmids using a suitable transfection reagent for SW480 cells.
-
Incubate for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing this compound at various final concentrations. Include a DMSO vehicle control.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Follow the same procedure for cell lysis and luciferase activity measurement as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway. The provided protocols for HEK293T and SW480 cells offer versatile options for studying this inhibitor in both inducible and constitutively active Wnt signaling contexts. These application notes serve as a comprehensive guide for researchers in academic and industrial settings engaged in cancer research and drug discovery.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase reporter assay for Wnt/β-catenin signaling [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. news-medical.net [news-medical.net]
- 5. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for CCT036477 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT036477 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. This compound exerts its inhibitory effect by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors. This disruption prevents the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for tumor cell proliferation and survival.[1][2] These application notes provide a summary of the available data and generalized protocols for the use of this compound in mouse models of cancer.
Dosage and Administration in Mouse Models
While specific peer-reviewed literature detailing the in vivo dosage and administration of this compound is limited, a patent describing a potent Wnt signaling inhibitor with a similar mechanism of action provides valuable insight into a potential dosing regimen in a xenograft mouse model.
Disclaimer: The following dosage information is extrapolated from a patent for a Wnt pathway inhibitor and should be optimized for specific experimental conditions.
| Parameter | Details | Source |
| Compound | Wnt Signaling Pathway Inhibitor | Patent (WO 2015083833) |
| Mouse Model | Nude mice bearing HCT-116 xenografts | Patent (WO 2015083833) |
| Dosage Range | 20 mg/kg and 80 mg/kg | Patent (WO 2015083833) |
| Administration Route | Oral (p.o.), twice daily (b.i.d.) | Patent (WO 2015083833) |
| Treatment Duration | 14 days | Patent (WO 2015083833) |
| Observed Effect | Dose-dependent tumor growth inhibition (42% at 20 mg/kg and 70% at 80 mg/kg) | Patent (WO 2015083833) |
For comparison, another Wnt/β-catenin signaling inhibitor, XAV939, has been administered to tumor-bearing NSG mice at a dose of 20 mg/kg via intraperitoneal (i.p.) injection every three days for 48 days.[3]
Signaling Pathway of this compound
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model. These should be adapted and optimized for specific cell lines and experimental goals.
Protocol 1: Subcutaneous Xenograft Efficacy Study
Objective: To assess the anti-tumor activity of this compound in a subcutaneous human tumor xenograft model.
Materials:
-
Human cancer cell line with active Wnt/β-catenin signaling (e.g., HCT-116, SW480)
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID)
-
This compound
-
Vehicle for this compound (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween 80 in sterile water)
-
Matrigel (optional)
-
Standard cell culture reagents
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions to ~80% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Administration:
-
Oral Gavage (p.o.): Administer this compound (e.g., 20 or 80 mg/kg) or vehicle twice daily.
-
Intraperitoneal Injection (i.p.): Administer this compound (e.g., 20 mg/kg) or vehicle every three days.
-
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 14-28 days).
-
Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight, pharmacodynamic studies).
Protocol 2: Pharmacodynamic Analysis
Objective: To determine the in vivo effect of this compound on Wnt/β-catenin signaling in tumor tissue.
Procedure:
-
Follow the xenograft model and treatment procedure as described in Protocol 1.
-
At a specified time point after the final dose (e.g., 4-8 hours), euthanize a subset of mice from each treatment group.
-
Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin.
-
Western Blot Analysis: Prepare protein lysates from frozen tumor samples to analyze the expression levels of Wnt target genes such as c-Myc and Cyclin D1.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to assess the expression and localization of β-catenin and other relevant markers.
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
References
- 1. Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a xenograft mouse model of peritoneal dissemination of gastric cancer with organ invasion and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCT036477 in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
CCT036477 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by preventing the stabilization of β-catenin, a key downstream effector of the pathway, which subsequently inhibits the transcription of TCF/LEF target genes.[1] Aberrant activation of the Wnt/β-catenin pathway is a critical driver in the initiation and progression of numerous cancers, making it a compelling target for therapeutic intervention.[2][3] The exploration of this compound in combination with conventional chemotherapy agents is founded on the rationale that targeting a key oncogenic signaling pathway may sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially leading to synergistic anti-tumor activity and overcoming drug resistance.
These application notes provide an overview of the preclinical rationale and methodologies for evaluating the combination of this compound with other chemotherapy agents. While direct combination studies for this compound are not extensively published, the protocols and data presented are based on established methodologies for evaluating Wnt pathway inhibitors in combination with standard-of-care chemotherapeutics.
Quantitative Data Summary
The following tables summarize representative preclinical data for other Wnt pathway inhibitors in combination with chemotherapy. This data illustrates the potential for synergistic or additive effects that could be investigated for this compound.
Table 1: In Vivo Efficacy of Wnt Pathway Inhibitor RXC004 in Combination with Chemotherapy in a Colorectal Xenograft Model [1]
| Treatment Group | Dosing Schedule | Tumor Volume Reduction (Day 22) | Survival Outcome |
| Vehicle Control | - | - | - |
| Triplet Chemotherapy | Once a week for 3-4 weeks | - | - |
| RXC004 | 5mg/kg QD (5 days on/2 days off) | - | - |
| RXC004 + Triplet Chemotherapy | RXC004 from day 8 onwards + Chemo | Significant (p<0.001) vs. either agent alone | Significantly increased (p<0.005) vs. either agent alone |
| Doublet Chemotherapy | Once a week for 3-4 weeks | - | - |
| RXC004 + Doublet Chemotherapy | RXC004 from day 8 onwards + Chemo | Significant (p<0.05) vs. either agent alone (Day 25) | Increased (p<0.05) vs. either agent alone |
*Triplet Chemotherapy: 5-fluorouracil (25mg/kg), irinotecan (50mg/kg), and oxaliplatin (5mg/kg) **Doublet Chemotherapy: 5-fluorouracil (25mg/kg) and irinotecan (50mg/kg)
Table 2: Preclinical Combination Efficacy of other Wnt Pathway Inhibitors
| Wnt Inhibitor (Target) | Combination Agent | Cancer Type | Key Findings | Reference |
| SM08502 (CDC-like kinase) | Standard-of-care chemotherapy | Pancreatic Cancer | Potent inhibition of tumor growth in xenograft models. | [4] |
| LY2090314 (GSK3β inhibitor) | Gemcitabine, Nab-paclitaxel | Pancreatic Cancer | Decreased cancer cell viability and improved overall survival in mouse models. | [5] |
| OMP-54F28 (Frizzled8 receptor decoy) | Chemotherapeutic agents | Solid Tumors | Demonstrated tumor growth inhibition in preclinical models. | [6] |
Signaling Pathway and Rationale for Combination Therapy
This compound targets a critical node in the Wnt/β-catenin signaling pathway. By preventing β-catenin stabilization, it inhibits the transcription of genes involved in proliferation, survival, and drug resistance. Combining this compound with DNA-damaging agents or mitotic inhibitors is hypothesized to create a synthetic lethal interaction or to lower the threshold for apoptosis.
Caption: Wnt pathway inhibition by this compound.
Caption: Rationale for combining this compound with chemotherapy.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol describes how to assess the synergistic effects of this compound and a chemotherapy agent on cancer cell lines using a standard cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest (e.g., HCT-116, SW480 for colorectal cancer)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent of choice (dissolved in an appropriate solvent)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
Create a dose-response matrix. For each drug, a 7-point dilution series is recommended, plus a vehicle control.
-
On the day of treatment, carefully remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Calculate the IC₅₀ for each single agent.
-
Use software such as CompuSyn or similar tools to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Combination Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound combined with a chemotherapy agent in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
Cancer cell line of interest mixed with Matrigel
-
This compound formulation for in vivo use (e.g., in 0.5% HPMC, 0.1% Tween-80)
-
Chemotherapy agent formulation for in vivo use
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer this compound, the chemotherapy agent, and vehicles according to a predetermined schedule, dose, and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for the chemotherapy agent). Dosing schedules should be based on prior single-agent efficacy and tolerability studies.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specific time point.
-
Collect tumors for downstream analysis (e.g., Western blot for β-catenin levels, immunohistochemistry for proliferation markers like Ki-67).
-
Compare tumor growth inhibition (TGI) between the combination group and the single-agent groups. Statistical analysis (e.g., two-way ANOVA) should be performed to determine the significance of any observed anti-tumor effects.
-
Disclaimer
These application notes are intended for research purposes only and are not a substitute for detailed, peer-reviewed publications and established laboratory safety practices. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions. The provided data is representative of the class of Wnt pathway inhibitors and should be used as a guide for designing experiments with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing CCT036477 Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT036477 is a cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic development. This compound exerts its effects by interfering with the transcriptional activity of β-catenin, a key downstream effector of the Wnt pathway, without altering its cellular levels.[1] This document provides detailed protocols for assessing the in vitro efficacy of this compound, focusing on its impact on cancer cell viability, apoptosis, and cell cycle progression.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, this destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the expression of target genes such as c-Myc and Cyclin D1, which drive cell proliferation. This compound inhibits this final transcriptional activation step.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Data Presentation: Summary of this compound In Vitro Efficacy
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Colorectal Carcinoma | 4.6[1] |
| HCT-116 | Colorectal Carcinoma | Data not available |
| HeLa | Cervical Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase |
| SW480 | 10 | Quantitative data needed | Quantitative data needed |
| SW480 | 25 | Quantitative data needed | Quantitative data needed |
| HCT-116 | 10 | Quantitative data needed | Quantitative data needed |
| HCT-116 | 25 | Quantitative data needed | Quantitative data needed |
Note: While this compound is known to induce apoptosis and cell cycle arrest, specific quantitative data from public sources is limited. The table serves as a template for researchers to populate with their experimental data.
Table 3: Downregulation of Wnt Target Genes by this compound
| Cell Line | Concentration (µM) | Gene | Fold Change in Expression |
| Colon Organoids | Not specified | Ascl2 | ~0.1-0.4[2] |
| Colon Organoids | Not specified | Ephb2 | ~0.1-0.4[2] |
| Colon Organoids | Not specified | Lgr5 | ~0.1-0.4[2] |
| Colon Organoids | Not specified | Tiam1 | ~0.1-0.4[2] |
Note: The data indicates a significant downregulation of Wnt target genes within 4 hours of this compound treatment in a 3D crypt culture model.[2]
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the efficacy of this compound.
Caption: General experimental workflow for assessing the in vitro efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Gene Expression Analysis (qRT-PCR)
This technique quantifies the mRNA levels of Wnt target genes to assess the transcriptional inhibitory effect of this compound.
Materials:
-
Treated and untreated cell samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Extract total RNA from cell pellets using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound efficacy. By systematically assessing its impact on cell viability, apoptosis, cell cycle, and Wnt target gene expression, researchers can gain valuable insights into its potential as a therapeutic agent for Wnt-driven cancers. Consistent and standardized application of these protocols will ensure the generation of reliable and comparable data, facilitating the advancement of this compound in the drug development pipeline.
References
Troubleshooting & Optimization
CCT036477 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues of the Wnt signaling pathway inhibitor, CCT036477, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL. It is recommended to prepare a high-concentration stock solution in high-purity, anhydrous DMSO.
Q2: Why does this compound precipitate when I add it to my cell culture medium?
A2: this compound is a hydrophobic compound with poor aqueous solubility. When a concentrated DMSO stock solution is diluted into the aqueous environment of cell culture media, the compound can "crash out" of solution and form a precipitate. This is a common issue for many small molecule inhibitors.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q4: What are the consequences of this compound precipitation in my experiment?
A4: Precipitation of this compound can lead to several experimental problems:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of the inhibitor.
-
Assay Interference: Precipitate can interfere with various cell-based assays, particularly those involving microscopy or plate readers.
Q5: How should I store my this compound stock solution?
A5: Following reconstitution in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1] This prevents repeated freeze-thaw cycles which can lead to compound degradation and affect its solubility. Stock solutions are reported to be stable for up to 3 months at -20°C.
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Observation: Precipitate forms immediately upon adding the this compound DMSO stock to the cell culture medium.
Potential Cause & Solution
-
High Final Concentration of this compound: The intended working concentration may exceed the aqueous solubility limit of the compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the lowest effective concentration for your specific cell line and experimental endpoint. The reported IC50 for this compound in a reporter cell line is 4.6 µM.
-
-
Improper Dilution Technique: Rapidly changing the solvent environment from DMSO to aqueous media can cause the compound to precipitate.
-
Troubleshooting Step: Employ a stepwise or serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed, serum-free medium. Mix gently and then add this intermediate dilution to the final volume of complete cell culture medium.
-
-
Low Temperature of Media: Adding the DMSO stock to cold media can decrease the solubility of the compound.
-
Troubleshooting Step: Always use pre-warmed (37°C) cell culture medium for dilutions.
-
Observation: The cell culture medium becomes cloudy or a precipitate forms over time in the incubator.
Potential Cause & Solution
-
Temperature Fluctuation: Changes in temperature between the lab bench and the 37°C incubator can affect compound solubility.
-
Troubleshooting Step: Minimize the time the diluted compound solution is at room temperature before being placed in the incubator.
-
-
Interaction with Media Components: this compound may interact with proteins or other components in the serum of the culture medium over time, leading to precipitation.
-
Troubleshooting Step: Consider reducing the serum concentration in your culture medium if your cell line can tolerate it. Alternatively, perform experiments in serum-free media for short-term assays.
-
-
pH Shift: The CO2 environment in the incubator can alter the pH of the medium, which may affect the solubility of the compound.
-
Troubleshooting Step: Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | 50 mg/mL | DMSO | |
| IC50 (Wnt Reporter Assay) | 4.6 µM | Reporter Cell Line | |
| Aqueous Solubility (Estimate) | Very Low (similar compounds ~0.05-0.11 µg/mL) | PBS | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.48 mg of this compound (Molecular Weight: 347.84 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C for a few minutes can aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Pre-warmed (37°C) serum-free cell culture medium
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Step 1: Intermediate Dilution. In a sterile conical tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed serum-free medium to make a 100 µM intermediate solution. Gently pipette up and down to mix. This creates a 1:100 dilution.
-
Step 2: Final Dilution. In a separate sterile conical tube containing the desired final volume of pre-warmed complete cell culture medium, add the appropriate volume of the 100 µM intermediate solution. For example, to prepare 1 mL of 10 µM final concentration, add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium.
-
Gently invert the tube several times to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
The final DMSO concentration in this example will be 0.1%.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
Technical Support Center: Optimizing CCT036477 Treatment Duration for Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCT036477, a small molecule inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and its transcriptional co-activator, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF). This inhibition prevents the transcription of Wnt target genes, such as c-Myc and cyclin D1, which are crucial for cancer cell proliferation and survival.[1][2]
Q2: What is a typical starting concentration and treatment duration for this compound in vitro?
A2: A typical starting concentration for this compound is in the low micromolar range. Based on available data for Wnt/β-catenin inhibitors, a dose-response experiment is recommended, starting from 0.1 µM up to 50 µM.[3] The optimal treatment duration is cell-line dependent and should be determined empirically. A preliminary time-course experiment of 24, 48, and 72 hours is advisable to determine the optimal endpoint for your specific cancer cell line.[4]
Q3: How can I determine the optimal treatment duration of this compound for my specific cancer cell line?
A3: To determine the optimal treatment duration, a time-course experiment is essential. This involves treating your cancer cells with a fixed concentration of this compound (e.g., the estimated IC50 value) and assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours). The ideal duration will be the one that yields a significant, reproducible effect on cell viability or the desired downstream signaling changes without causing excessive non-specific toxicity.
Q4: Should I expect to see a decrease in cell viability or an increase in apoptosis?
A4: Inhibition of the Wnt/β-catenin pathway by compounds like this compound can lead to both decreased cell proliferation and increased apoptosis.[5][6] The predominant effect can vary between different cancer cell lines. It is recommended to perform both a cell viability assay (e.g., MTT) and an apoptosis assay (e.g., Annexin V-FITC/PI staining) to fully characterize the cellular response to this compound treatment.
Troubleshooting Guides
Problem 1: High variability in cell viability results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. When seeding, gently swirl the plate to ensure an even distribution of cells. Avoid seeding cells in the outer wells of a 96-well plate, as these are more prone to evaporation (the "edge effect").[7]
-
-
Possible Cause: Incomplete dissolution of formazan crystals in an MTT assay.
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gently pipetting up and down or placing the plate on an orbital shaker for a few minutes.[8] Visually inspect the wells under a microscope before reading the absorbance.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and ensure all reagents and media are sterile.
-
Problem 2: No significant effect of this compound on cancer cell viability.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line.
-
-
Possible Cause: The treatment duration is too short.
-
Solution: Conduct a time-course experiment to assess the effect of this compound at later time points (e.g., 48, 72, or even 96 hours). Some cellular responses may take longer to become apparent.
-
-
Possible Cause: The cancer cell line is resistant to Wnt/β-catenin pathway inhibition.
-
Solution: Confirm the activation of the Wnt/β-catenin pathway in your cell line by examining the expression of β-catenin and its downstream targets (e.g., cyclin D1, c-Myc) via Western blotting. If the pathway is not active, this compound is unlikely to have a significant effect.
-
Problem 3: High background in Annexin V-FITC/PI apoptosis assay.
-
Possible Cause: Excessive centrifugation speed or harsh pipetting causing mechanical cell damage.
-
Solution: Handle cells gently throughout the staining procedure. Use the recommended centrifugation speeds and avoid vigorous vortexing.
-
-
Possible Cause: Over-trypsinization of adherent cells.
-
Solution: Minimize the duration of trypsin treatment and ensure it is completely neutralized after cell detachment.
-
-
Possible Cause: Spontaneous apoptosis in untreated control cells.
-
Solution: Ensure the cells are healthy and not overgrown before starting the experiment. Use a positive control for apoptosis (e.g., treatment with staurosporine) to validate the assay setup.
-
Data Presentation
Table 1: Illustrative IC50 Values of Wnt/β-Catenin Pathway Inhibitors in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) at 48h |
| PRI-724 | 93T449 | Soft Tissue Sarcoma | 5.18 |
| PRI-724 | AW | Soft Tissue Sarcoma | 9.77 |
| PRI-724 | HT-1080 | Soft Tissue Sarcoma | 7.35 |
| PRI-724 | SW982 | Soft Tissue Sarcoma | 20.13 |
| Resistomycin | HCT-116 | Colorectal Cancer | 1.36 |
| Resistomycin | SW480 | Colorectal Cancer | 1.05 |
| CWP232291 | Ovarian Cancer Organoids | Ovarian Cancer | ~1.0 (at 72h) |
Note: Data for PRI-724, Resistomycin, and CWP232291 are presented as illustrative examples of Wnt/β-catenin inhibitor efficacy.[3][6][9] Researchers should determine the specific IC50 value for this compound in their cell line of interest.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of this compound. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the determined optimal duration. Include untreated and vehicle-treated controls.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize it.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot for β-catenin and Cyclin D1
This protocol is for assessing the protein levels of β-catenin and its downstream target, Cyclin D1.
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, Cyclin D1, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the levels of β-catenin and Cyclin D1 would indicate successful inhibition of the Wnt pathway.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Wnt/β-catenin pathway in inducing autophagy and apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of CCT036477 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CCT036477, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information provided is intended to help users anticipate and troubleshoot potential issues, including the possibility of off-target effects, during their experiments.
Introduction
This compound is a known inhibitor of the canonical Wnt signaling pathway, acting downstream of β-catenin stabilization to block TCF/LEF-mediated transcription. While its on-target effects are documented, comprehensive public data on its off-target profile, particularly from broad kinase screening panels, is limited. Therefore, researchers should exercise diligence in their experimental design to account for potential off-target activities. This guide provides best practices and troubleshooting advice to help navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound inhibits the Wnt/β-catenin signaling pathway by blocking the transcriptional activity of the β-catenin/TCF complex.[1] It does not prevent the accumulation of β-catenin in the cytoplasm or nucleus but rather interferes with its ability to activate target gene expression.
Q2: Are there any published comprehensive off-target screening data for this compound?
A2: As of the latest literature review, there is no publicly available, comprehensive off-target screening data for this compound, such as a full kinome scan. The absence of this data necessitates careful experimental design and the use of appropriate controls to validate the specificity of observed effects.
Q3: What are the potential consequences of off-target effects in my experiments?
Q4: How can I control for potential off-target effects of this compound?
A4: To control for off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Employ a structurally unrelated Wnt pathway inhibitor to confirm that the observed phenotype is not compound-specific.
-
Use a negative control compound that is structurally similar to this compound but inactive against the Wnt pathway.
-
Perform rescue experiments by reactivating the Wnt pathway downstream of the inhibitor's proposed target.
-
Validate key findings using non-pharmacological methods, such as siRNA or CRISPR-mediated knockdown of essential Wnt pathway components.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound.
| Problem | Potential Cause | Recommended Solution |
| No effect on Wnt target gene expression | 1. This compound is not active or has degraded.2. The concentration used is too low.3. The cell line is not responsive to Wnt pathway inhibition at the transcriptional level.4. The readout for Wnt activity is not sensitive enough. | 1. Test the activity of a fresh stock of this compound.2. Perform a dose-response experiment to determine the optimal concentration.3. Confirm Wnt pathway activity in your cell line using a positive control (e.g., Wnt3a ligand or a GSK3β inhibitor).4. Use a highly sensitive Wnt reporter assay (e.g., TOP/FOP Flash assay). |
| Unexpected cell death or toxicity | 1. The concentration of this compound is too high.2. Off-target effects are leading to cytotoxicity.3. The vehicle (e.g., DMSO) is at a toxic concentration. | 1. Perform a dose-response curve to determine the IC50 for toxicity and use a concentration well below this for your experiments.2. Test a structurally unrelated Wnt inhibitor to see if it recapitulates the toxicity. If not, the effect is likely off-target.3. Ensure the final vehicle concentration is consistent across all conditions and is at a non-toxic level. |
| Inconsistent results between experiments | 1. Variability in cell density or passage number.2. Inconsistent timing of this compound treatment.3. Degradation of this compound stock solution. | 1. Maintain consistent cell culture conditions, including seeding density and passage number.2. Standardize the timing and duration of inhibitor treatment.3. Prepare fresh aliquots of this compound from a powder stock for each set of experiments. |
| Observed phenotype is not rescued by Wnt pathway activation | 1. The phenotype is due to an off-target effect of this compound.2. The rescue strategy is not effective. | 1. This strongly suggests an off-target effect. Consider using an alternative Wnt inhibitor or a genetic approach to validate your findings.2. Ensure your rescue construct or compound is functional and is being used at an effective concentration. |
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This assay is used to confirm the on-target activity of this compound by measuring its ability to inhibit TCF/LEF-mediated transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOP Flash and FOP Flash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) as a positive control
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with either TOP Flash or FOP Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Wnt Pathway Activation: 24 hours post-transfection, replace the media with fresh media containing either Wnt3a conditioned media or a GSK3β inhibitor to activate the Wnt pathway.
-
This compound Treatment: Concurrently with pathway activation, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The FOP Flash plasmid, which contains mutated TCF/LEF binding sites, serves as a negative control for specificity. A significant decrease in the TOP/FOP ratio in the presence of this compound indicates on-target activity.
Protocol 2: General Workflow for Investigating Off-Target Effects
This protocol outlines a general approach for researchers to begin investigating the potential off-target effects of this compound.
1. Initial Characterization:
- Dose-Response Curve: Determine the IC50 of this compound for Wnt signaling inhibition using the Wnt reporter assay described above. Also, determine the concentration at which cytotoxicity is observed.
- Time-Course Experiment: Evaluate the kinetics of Wnt pathway inhibition by treating cells with this compound for different durations.
2. Orthogonal Validation:
- Alternative Inhibitor: Use a structurally and mechanistically different Wnt pathway inhibitor (e.g., a tankyrase inhibitor like XAV939) to confirm that the biological effect of interest is not specific to this compound.
- Genetic Knockdown: Use siRNA or CRISPR to knock down a key component of the Wnt pathway (e.g., β-catenin or TCF4) to see if it phenocopies the effect of this compound.
3. Off-Target Profiling (if resources permit):
- Kinase Profiling: Submit this compound to a commercial kinase screening service (e.g., KINOMEscan™) to assess its activity against a large panel of kinases. This will provide quantitative data on potential off-target kinase interactions.
- Proteomic Profiling: Employ techniques like chemical proteomics to identify cellular proteins that directly bind to this compound.
4. Target Validation:
- For any identified off-targets, validate the interaction using orthogonal methods such as cellular thermal shift assays (CETSA), isothermal titration calorimetry (ITC), or specific enzymatic assays for the identified off-target.
- Use siRNA or CRISPR to deplete the identified off-target and assess if this recapitulates or abrogates the unexpected phenotype observed with this compound.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for investigating potential off-target effects of this compound.
References
CCT036477 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and best practices for the use of CCT036477, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It exerts its inhibitory effect by blocking the transcriptional activity of β-catenin without altering its cellular accumulation. This leads to the downregulation of Wnt target genes involved in cell proliferation and survival.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Best practices for both solid compound and stock solutions are summarized below.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in high-purity DMSO to a desired concentration, for example, 10 mM or 50 mg/mL.[1] It is crucial to ensure the compound is fully dissolved before use. To minimize the number of freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: How long are this compound stock solutions stable?
The stability of this compound stock solutions is dependent on the storage temperature. For optimal long-term stability, it is recommended to store aliquots at -80°C.
Data Presentation: Stability and Storage
| Parameter | Solid this compound | This compound Stock Solution (in DMSO) |
| Appearance | Off-white solid | Colorless to pale yellow solution |
| Storage Temperature | 2-8°C | -20°C (short-term) or -80°C (long-term) |
| Protection | Protect from light | Protect from light, avoid repeated freeze-thaw cycles |
| Shipping Condition | Ambient | --- |
| Packaging | Under inert gas | --- |
| Short-term Stability | Stable at room temperature for short periods | Stable for up to 1 month at -20°C[2] |
| Long-term Stability | Refer to manufacturer's expiry date | Stable for up to 3 months at -20°C[1], or up to 6 months at -80°C[2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in cell culture media | - Exceeding the solubility limit of this compound in aqueous media.- "Solvent shock" from rapid dilution of a concentrated DMSO stock.- Interaction with media components. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media.- Add the diluted this compound dropwise to the culture medium while gently swirling.- Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).- If precipitation persists, consider reducing the final concentration of this compound. |
| Inconsistent or no biological effect | - Degradation of this compound due to improper storage or handling.- Suboptimal concentration of the inhibitor.- Cell line is not responsive to Wnt pathway inhibition. | - Use a fresh aliquot of this compound stock solution.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.- Confirm that your cell line has an active canonical Wnt/β-catenin pathway (e.g., by checking for β-catenin expression and activity). |
| Cell toxicity or off-target effects | - High concentration of this compound.- High concentration of the solvent (DMSO).- Off-target activity of the compound. | - Determine the IC50 value for your cell line and use concentrations at or below this value for initial experiments.- Ensure the final DMSO concentration is as low as possible and include a vehicle control (media with the same DMSO concentration without this compound) in all experiments.- Review literature for known off-target effects of this compound or structurally similar compounds. |
Experimental Protocols
Protocol 1: TCF/LEF Luciferase Reporter Assay for Wnt Pathway Inhibition
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
This compound stock solution (in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a (as a pathway activator)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Wnt3a to activate the Wnt pathway.
-
-
Lysis and Luciferase Assay: After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated, Wnt3a-stimulated control.
Protocol 2: Western Blot Analysis of β-catenin Target Gene Expression
This protocol is to assess the effect of this compound on the protein levels of a known β-catenin target gene, such as c-Myc or Cyclin D1.
Materials:
-
SW480 or other colon cancer cell line with constitutively active Wnt signaling
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Mandatory Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow: TCF/LEF Luciferase Reporter Assay
Caption: Workflow for assessing Wnt pathway inhibition using a TCF/LEF luciferase reporter assay.
References
troubleshooting inconsistent results with CCT036477
Welcome to the technical support center for CCT036477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by blocking the transcriptional activity of β-catenin without altering its cellular accumulation.[1][3] Specifically, it prevents the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby inhibiting the expression of Wnt target genes.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store them at -20°C for up to 3 months or at -80°C for up to 6 months.[1][3] Repeated freeze-thaw cycles should be avoided to maintain the stability of the compound.[1]
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, a common starting point for in vitro studies is in the range of 5 µM to 20 µM.[4][5] For instance, a concentration of 20 µM has been used in 3D organoid cultures.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using this compound, leading to inconsistent results.
Problem 1: High variability in the inhibition of Wnt signaling reporter activity.
-
Possible Cause 1: Cell Line Specificity. Different cancer cell lines can have varying levels of endogenous Wnt/β-catenin signaling activation.[6][7] Cell lines with activating mutations in components of the Wnt pathway (e.g., APC or β-catenin) may respond differently to this compound compared to those with a less active pathway.
-
Troubleshooting Tip: Before starting your experiments, characterize the basal level of Wnt signaling in your chosen cell line. This can be done by measuring the expression of known Wnt target genes like AXIN2, c-MYC, or by using a TCF/LEF luciferase reporter. Select cell lines with detectable and consistent Wnt pathway activity for your experiments.
-
-
Possible Cause 2: Inconsistent Cell Density. Cell density can influence Wnt/β-catenin signaling. High cell density can sometimes lead to the activation of the pathway.
-
Troubleshooting Tip: Ensure that you are seeding cells at a consistent density across all wells and experiments. Create a standard protocol for cell seeding and adhere to it strictly.
-
-
Possible Cause 3: Instability of this compound in Culture Medium. Small molecules can have limited stability in aqueous solutions like cell culture media over extended incubation periods.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. For long-term experiments (over 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Problem 2: Minimal or no effect of this compound on the expression of Wnt target genes.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can be highly dependent on the cell type.
-
Troubleshooting Tip: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the effective range.
-
-
Possible Cause 2: Incorrect Timing of Analysis. The effect of this compound on gene expression is time-dependent. The optimal time point to observe a significant downregulation of Wnt target genes may vary. In some in vitro models, a response can be seen as early as 4 hours.[4]
-
Troubleshooting Tip: Conduct a time-course experiment to identify the optimal treatment duration. Analyze the expression of Wnt target genes at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) after this compound treatment.
-
-
Possible Cause 3: Low Basal Wnt Pathway Activity. If the basal Wnt signaling in your cell line is very low, it will be difficult to observe a significant inhibitory effect.
-
Troubleshooting Tip: Consider stimulating the Wnt pathway with a known activator, such as Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021, before treating with this compound. This will create a larger dynamic range to observe the inhibitory effect of the compound.
-
Problem 3: Unexpected cytotoxicity or off-target effects.
-
Possible Cause 1: High Concentration. At high concentrations, small molecule inhibitors can exhibit off-target effects and cytotoxicity that are not related to their primary mechanism of action.
-
Troubleshooting Tip: Use the lowest effective concentration of this compound that inhibits Wnt signaling, as determined by your dose-response experiments. Always include a vehicle control (DMSO) in your experiments to distinguish the effects of the compound from the solvent.
-
-
Possible Cause 2: Cell Line Sensitivity. Some cell lines may be more sensitive to the cytotoxic effects of this compound than others.
-
Troubleshooting Tip: Perform a cell viability assay (e.g., MTT or MTS) in parallel with your functional assays to monitor the cytotoxic effects of this compound at different concentrations. This will help you to select a concentration that is effective at inhibiting Wnt signaling without causing significant cell death.
-
Data Presentation
Table 1: Reported In Vitro and In Vivo Concentrations of this compound
| Model System | Concentration | Reference |
| Reporter Cell Line (IC50) | 4.6 µM | [3] |
| 3D Intestinal Organoids | 20 µM | [5] |
| Zebrafish Embryos | 20 µM | [8] |
| Xenopus Embryos | 75 µM | [3][5] |
Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This protocol is designed to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned media or GSK3β inhibitor (optional, for stimulation)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or DMSO (vehicle control). If stimulating the pathway, add Wnt3a conditioned media or a GSK3β inhibitor at this step.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Western Blot for Wnt Target Gene Expression
This protocol is to assess the protein levels of a downstream target of the Wnt/β-catenin pathway, such as Cyclin D1 or c-Myc.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a Wnt target gene (e.g., Cyclin D1, c-Myc)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or DMSO for the determined optimal time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the Wnt target gene overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
Mandatory Visualizations
Caption: this compound inhibits Wnt signaling by blocking β-catenin/TCF interaction.
Caption: A typical experimental workflow for testing this compound.
References
- 1. protocols.io [protocols.io]
- 2. med.emory.edu [med.emory.edu]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proceedings.science [proceedings.science]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
how to minimize CCT036477 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize CCT036477 toxicity in animal studies. The following information is synthesized from best practices for in vivo studies of small molecule inhibitors.
Troubleshooting Guides
Issue 1: High Animal Mortality or Severe Adverse Effects
Researchers may encounter unexpected animal mortality or severe adverse effects during in-life studies with this compound. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Vehicle Toxicity | - Ensure the concentration of solvents like DMSO is minimal (ideally <5%). - Run a vehicle-only control group to assess the toxicity of the formulation components. - Explore alternative, less toxic vehicles such as cyclodextrins or lipid-based formulations.[1][2][3] |
| Inappropriate Dosing | - Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[4][5] - Start with a lower dose and escalate gradually while monitoring for signs of toxicity. - Consider intermittent dosing schedules (e.g., every other day) instead of daily administration to allow for animal recovery.[1] |
| Rapid Compound Absorption and High Peak Plasma Concentration (Cmax) | - Switch from bolus administration (e.g., IV or IP injection) to a method that allows for slower release, such as subcutaneous (SC) injection or oral gavage with an appropriate formulation.[6] - For intravenous administration, consider using an infusion pump for prolonged, controlled delivery.[6] |
| Off-Target Effects | - If possible, perform kinome profiling or similar off-target screening to understand potential secondary pharmacological effects.[1] - Review literature for known off-target effects of similar chemical scaffolds. |
Experimental Workflow for Troubleshooting Toxicity:
Caption: Troubleshooting workflow for addressing high toxicity in this compound animal studies.
Issue 2: Poor Compound Solubility and Formulation Instability
This compound, like many small molecule inhibitors, may have poor aqueous solubility, leading to challenges in preparing stable and homogenous formulations for in vivo administration.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Aqueous Solubility | - Co-solvents: Use a mixture of solvents such as DMSO, PEG300, and saline. Optimize the ratios to maximize solubility while minimizing toxicity.[1] - Cyclodextrins: Employ cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic this compound molecule and improve its aqueous solubility. - Lipid-Based Formulations: Formulate this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) for oral administration.[2][3] |
| Compound Precipitation in Aqueous Solutions | - Prepare fresh formulations before each use. - If using a suspension, ensure it is thoroughly mixed before each administration to guarantee dose uniformity.[1] - Consider nanoparticle formulations (e.g., lipid or polymeric nanoparticles) to improve stability and prevent precipitation.[7] |
| Inadequate Bioavailability | - Enhance solubility through the methods mentioned above. - Consider creating a lipophilic salt of this compound to improve its solubility in lipid-based carriers.[2][3] - For oral dosing, co-administration with a P-glycoprotein inhibitor may be explored if efflux is a suspected cause of low bioavailability, though this requires careful consideration of potential drug-drug interactions. |
Decision Tree for Formulation Strategy:
Caption: Decision tree for selecting a suitable formulation strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of toxicity to monitor for with Wnt pathway inhibitors like this compound?
A1: Based on general knowledge of Wnt pathway inhibitor toxicity, researchers should monitor for the following signs in their animal models:
-
Gastrointestinal issues: Diarrhea, weight loss, and dehydration.[8]
-
Bone-related effects: Changes in bone density or fractures with long-term administration.[8][9]
-
General health: Lethargy, ruffled fur, and changes in behavior.
-
Organ-specific toxicity: Monitor liver and kidney function through blood chemistry analysis at the end of the study.
Q2: What is a good starting point for a vehicle to administer this compound in mice?
A2: A common starting vehicle for poorly soluble small molecules is a mixture of:
-
5-10% DMSO
-
40% PEG300
-
50-55% Saline or 5% Dextrose in water (D5W)
It is crucial to test the solubility and stability of this compound in this vehicle at the desired concentration before starting in vivo experiments. Always include a vehicle-only control group in your study.[1]
Q3: How can I determine the Maximum Tolerated Dose (MTD) for this compound?
A3: A typical MTD study involves the following steps:
-
Select Dose Levels: Choose a range of doses based on in vitro efficacy data and literature on similar compounds.
-
Administer Single Doses: Administer a single dose to small groups of animals (n=2-3 per group) at each dose level.
-
Monitor for Acute Toxicity: Observe the animals for 7-14 days for signs of toxicity and mortality.
-
Determine MTD: The MTD is the highest dose that does not cause mortality or severe, irreversible toxic effects.[4][5]
Example MTD Study Data Table (Hypothetical):
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| 10 | 3 | 0/3 | None | +2.5 |
| 30 | 3 | 0/3 | Mild lethargy on day 1 | -1.0 |
| 100 | 3 | 1/3 | Severe lethargy, ruffled fur | -8.5 |
| 300 | 3 | 3/3 | - | - |
In this hypothetical example, the MTD might be estimated to be around 30 mg/kg.
Q4: What are the key differences between oral gavage, intraperitoneal (IP), and subcutaneous (SC) administration for a compound like this compound?
A4: The choice of administration route significantly impacts the pharmacokinetic profile and potential toxicity of this compound.
| Route | Advantages | Disadvantages | Best For... |
| Oral Gavage (PO) | - Clinically relevant for many drugs. - Less invasive for repeat dosing. | - Variable bioavailability due to first-pass metabolism and gut absorption.[6] - Requires suitable formulation for absorption. | Efficacy studies where oral delivery is the intended clinical route. |
| Intraperitoneal (IP) | - Bypasses first-pass metabolism, often leading to higher bioavailability than PO. - Rapid absorption. | - Can cause local irritation and peritonitis. - Not a common clinical route. | Initial efficacy and PK studies to ensure systemic exposure. |
| Subcutaneous (SC) | - Slower, more sustained absorption compared to IP/IV.[6] - Can reduce peak concentration-related toxicity. | - May cause local tissue reactions. - Absorption can be variable depending on formulation. | Studies requiring prolonged exposure and to mitigate Cmax-related toxicity. |
Signaling Pathway and Experimental Protocols
Canonical Wnt Signaling Pathway and this compound's Mechanism of Action
This compound inhibits the canonical Wnt signaling pathway by preventing the interaction between β-catenin and its transcriptional co-activators, thereby blocking the transcription of Wnt target genes.
Caption: this compound inhibits the Wnt pathway by blocking β-catenin/TCF-mediated transcription.
Protocol: In Vivo Efficacy and Toxicity Study in a Xenograft Model
This protocol provides a general framework for assessing the efficacy and toxicity of this compound in a subcutaneous tumor xenograft model.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Implant cancer cells with an active Wnt pathway (e.g., colorectal cancer cell line) subcutaneously.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
2. Animal Randomization and Grouping:
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control (if available)
-
3. Drug Preparation and Administration:
-
Prepare the this compound formulation and vehicle control fresh daily.
-
Administer the treatment (e.g., by oral gavage or IP injection) according to the predetermined dosing schedule.
4. Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry.
-
Harvest tumors and major organs for histopathological analysis.
Data Presentation: Efficacy and Toxicity Summary
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1200 ± 150 | - |
| This compound | 25 | Daily | 750 ± 120 | 37.5 |
| This compound | 50 | Daily | 400 ± 90 | 66.7 |
Table 2: Key Toxicity Parameters
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Key Organ-Related Observations |
| Vehicle Control | - | +5.2 | No significant findings |
| This compound | 25 | -2.1 | No significant findings |
| This compound | 50 | -9.8 | Mild to moderate gastrointestinal inflammation |
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. altasciences.com [altasciences.com]
- 5. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. mdpi.com [mdpi.com]
- 9. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCT036477 in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Wnt/β-catenin pathway inhibitor, CCT036477, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by blocking the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, rather than by altering the accumulation of β-catenin itself.[1] This leads to a decrease in the expression of Wnt target genes.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a solid and is soluble in DMSO.[1] For long-term storage, it is recommended to prepare a stock solution in DMSO, aliquot it into single-use volumes, and store it at -20°C. These stock solutions are generally stable for up to three months.[1]
Q3: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
A3: For long-term experiments, it is crucial to maintain a consistent concentration of the inhibitor. Due to the potential for degradation of small molecules in the warm, aqueous environment of a cell culture incubator, it is recommended to replace the medium with freshly prepared this compound-containing medium every 2-3 days. This regular replenishment helps to ensure that the cells are continuously exposed to the desired concentration of the active compound.
Q4: At what concentration should I use this compound in my experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is highly recommended to perform a dose-response experiment to determine the IC50 value for your specific cell type. Published studies can provide a starting point for a range of concentrations to test.
Troubleshooting Guides
Issue 1: Inconsistent or reduced inhibitory effect of this compound over time.
This may manifest as a rebound in the expression of Wnt target genes or a loss of the expected phenotype in long-term cultures.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture medium | Increase the frequency of media changes with freshly prepared this compound. Consider changing the medium every 24-48 hours. |
| Metabolism of the compound by cells | Some cell lines may metabolize small molecules more rapidly than others. Assess the metabolic activity of your cell line. If high, more frequent media changes are necessary. |
| Incorrect preparation or storage of stock solutions | Ensure stock solutions are prepared in high-quality, anhydrous DMSO and stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] |
| Cell population heterogeneity and selection | Long-term culture under selective pressure can lead to the outgrowth of a subpopulation of cells that are resistant to the inhibitor. Regularly monitor cell morphology and consider performing single-cell cloning to isolate and characterize sensitive and resistant populations. |
Issue 2: Observed cytotoxicity or cell detachment at the desired inhibitory concentration.
| Possible Cause | Troubleshooting Step |
| Compound toxicity | Perform a comprehensive dose-response and time-course experiment to determine the optimal non-toxic concentration that still provides the desired level of Wnt pathway inhibition. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in the culture medium is below a non-toxic threshold, typically less than 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess its effect on the cells. |
| Sub-optimal cell culture conditions | Ensure the incubator has the correct temperature and CO2 levels. Use fresh, pre-warmed media and handle cells gently to minimize mechanical stress. |
| Poor cell adhesion | Some cell types may require coated culture vessels (e.g., with collagen, fibronectin, or poly-L-lysine) for proper attachment, especially during long-term culture. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 347.84 g/mol | [1] |
| Solubility | 50 mg/mL in DMSO | [1] |
| Form | Solid | [1] |
| Color | Off-white | [1] |
| Storage Temperature | 2-8°C (solid) | [1] |
| Stock Solution Storage | -20°C (in DMSO) | [1] |
Experimental Protocols
Protocol: Long-Term (10-Day) Treatment of Adherent Cells with this compound
This protocol provides a general framework for assessing the long-term effects of this compound on adherent cancer cell lines.
Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile, tissue culture-treated plates (e.g., 6-well or 12-well)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Methodology:
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into the desired plate format at a density that will not lead to over-confluency during the 10-day experiment. This may require optimization beforehand.
-
-
Compound Preparation and Initial Treatment (Day 0):
-
Prepare the desired final concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Allow cells to adhere for 24 hours after seeding.
-
Aspirate the seeding medium and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
-
Medium Changes and Compound Replenishment (Days 2, 4, 6, 8):
-
Every 48 hours, carefully aspirate the medium from each well.
-
Gently wash the cells once with pre-warmed PBS.
-
Add freshly prepared medium containing the corresponding concentrations of this compound or vehicle control.
-
-
Cell Monitoring:
-
Throughout the 10-day period, regularly monitor the cells for changes in morphology, confluency, and any signs of cytotoxicity using a microscope.
-
-
Endpoint Analysis (Day 10):
-
On day 10, harvest the cells for downstream analysis. This could include:
-
Western Blotting: To assess the protein levels of Wnt target genes (e.g., c-Myc, Cyclin D1).
-
qRT-PCR: To measure the mRNA levels of Wnt target genes.
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to quantify the effect on cell growth.
-
Reporter Assays: If using a cell line with a TCF/LEF-responsive reporter.
-
-
Mandatory Visualization
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
addressing CCT036477 precipitation in stock solutions
<
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the Wnt/β-catenin pathway inhibitor, CCT036477. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as an inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It does not alter the levels or accumulation of β-catenin but rather blocks the transcriptional activity mediated by the β-catenin/T-cell factor (Tcf) complex.[1][2][3] This pathway is crucial in embryogenesis, stem cell renewal, and organ regeneration.[4] Aberrant activation of this pathway is linked to the initiation and progression of various cancers.[4][5] this compound has been shown to inhibit the proliferation of several cancer cell lines and block the development of zebrafish and Xenopus embryos.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with reported concentrations reaching up to 100 mg/mL.[1] For optimal results, it is crucial to use anhydrous or newly opened DMSO, as the solvent is hygroscopic and absorbed water can significantly impact solubility.[1]
Q3: How should I store this compound stock solutions?
A3: this compound powder should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][6] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide: this compound Precipitation
Precipitation of a compound from its stock solution is a common issue that can lead to inaccurate experimental results.[7][8] This guide provides a systematic approach to troubleshoot and resolve this problem with this compound.
Problem: My this compound has precipitated out of its stock solution.
This can occur either in the concentrated stock solution (e.g., in DMSO) or after dilution into an aqueous medium for experiments.
Part 1: Precipitate in Concentrated Stock Solution
Possible Cause 1: Concentration exceeds the solubility limit.
-
Solution: While this compound has high solubility in DMSO, using a concentration that is too high can lead to precipitation, especially after freeze-thaw cycles.
-
Recommendation: Prepare stock solutions at a concentration comfortably below the maximum reported solubility. A concentration of 10-50 mM in anhydrous DMSO is a reliable starting point.
-
Possible Cause 2: Improper initial dissolution.
-
Solution: If the compound is not fully dissolved initially, remaining microcrystals can act as seeds for further precipitation over time.[7]
Possible Cause 3: Water absorption by the solvent.
-
Solution: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[10] The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Recommendation: Always use fresh, anhydrous DMSO for preparing stock solutions.[1] Minimize the time the solvent vial is open to the atmosphere.
-
How to Redissolve a Precipitated Stock Solution:
-
Bring the vial to room temperature.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.[8]
-
Vortex the solution vigorously or place it in a sonicator bath until the precipitate is fully redissolved.[9]
-
Visually inspect the solution against a light source to confirm that no particulate matter remains.
Part 2: Precipitate After Dilution into Aqueous Media
Problem: My this compound precipitates when I dilute my DMSO stock into cell culture medium or buffer.
This is a common problem when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is much lower.[7]
Possible Cause 1: "Solvent Shock"
-
Solution: A rapid change in solvent environment from DMSO to aqueous buffer can cause the compound to crash out of solution.
-
Recommendation: Instead of a single large dilution, perform a stepwise or serial dilution.[7][8] For instance, first, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium containing serum (if applicable), mix thoroughly, and then add this intermediate dilution to the final volume.[9]
-
Possible Cause 2: Final concentration is too high for the aqueous medium.
-
Solution: The final concentration of this compound in your experiment may exceed its thermodynamic solubility in the aqueous medium.
-
Recommendation: Check for any available data on the aqueous solubility of this compound. If precipitation persists even with proper dilution technique, you may need to lower the final working concentration.
-
Q4: Is it acceptable to use a solution with a visible precipitate in my experiment?
A4: No. It is strongly advised not to use a solution with visible precipitate. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.[8] The precipitate could also have unintended physical or chemical effects on the cells or assay system.[8]
Data Summary
The solubility of a compound is a critical parameter for preparing accurate stock solutions. The table below summarizes the known solubility data for this compound.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (287.49 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
| DMSO | 50 mg/mL | - |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 347.84 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh out 17.39 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 2-3 minutes until the solid is completely dissolved.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes or warm it gently in a 37°C water bath, followed by vortexing.[7][9]
-
Inspection: Visually confirm that all particulate matter has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[1]
Visualizations
To further aid researchers, the following diagrams illustrate the relevant biological pathway and a troubleshooting workflow.
Caption: this compound inhibits the Wnt pathway by blocking β-catenin/TCF transcription.
Caption: Workflow for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wnt Pathway Inhibitor XI, this compound The Wnt Pathway Inhibitor XI, this compound, also referenced under CAS 305372-78-5, controls the biological activity of Wnt Pathway. This small molecule/inhibitor is primarily used for Cancer applications. | 305372-78-5 [sigmaaldrich.com]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of beta-catenin and its applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
determining the optimal CCT036477 concentration range
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration range of CCT036477 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by blocking TCF/β-catenin-mediated transcription.[2] Unlike some other Wnt pathway inhibitors, this compound does not achieve this by altering the accumulation or cellular levels of β-catenin itself, but rather by preventing the transcriptional activity at the level of the β-catenin/TCF complex.[1][3][4]
Q2: What is a recommended starting concentration range for cell culture experiments? A2: A good starting point for this compound in cell-based assays is between 1 µM and 10 µM. The reported half-maximal inhibitory concentration (IC50) in a reporter cell line is 4.6 µM, with other studies noting an IC50 of ≤ 5 µM.[2][3] The optimal concentration will be highly dependent on the cell line and the duration of the experiment, so a dose-response experiment is always recommended.
Q3: How should I prepare and store this compound stock solutions? A3: this compound is soluble in DMSO, with a reported solubility of 50 mg/mL.[3] It is recommended to prepare a concentrated stock solution in DMSO. After reconstitution, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1] Stock solutions are reported to be stable for up to 3 months when stored at -20°C.[1][3]
Q4: What are the known downstream effects of this compound treatment? A4: By inhibiting β-catenin-mediated transcription, this compound leads to the reduced expression of Wnt target genes such as c-Myc and Cyclin D1.[4][5] This often results in the inhibition of cancer cell proliferation and can induce apoptosis.[1][2]
Troubleshooting Guide
Q: I am not observing any effect on my cells after treatment with this compound. What could be the issue? A: There are several potential reasons for a lack of effect:
-
Concentration Too Low: The IC50 of this compound can vary between cell lines. Your cell line may be less sensitive. Try performing a dose-response experiment with a wider concentration range (e.g., 0.5 µM to 25 µM).
-
Inactive Wnt Pathway: this compound targets active Wnt/β-catenin signaling. If this pathway is not basally active or relevant for the proliferation of your specific cell line, the compound will have a minimal effect. Confirm pathway activity in your model system using a positive control or by measuring baseline expression of Wnt target genes.
-
Compound Degradation: Ensure your stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[1][3] Consider preparing a fresh stock solution.
-
Insufficient Incubation Time: A biological response may take time to become apparent. In vitro, a response to this compound has been observed in as little as 4 hours, but inhibition of proliferation or induction of apoptosis may require 24, 48, or 72 hours.[6]
Q: I am seeing significant cytotoxicity even at low concentrations. How can I address this? A: High cytotoxicity can obscure the specific pathway-inhibitory effects:
-
Reduce Serum Concentration: Components in fetal calf serum (FCS) can sometimes bind to small molecules, reducing their effective concentration.[7] If you are using a very low-serum or serum-free medium, the free concentration of the compound will be higher, potentially leading to increased toxicity. Consider if your media conditions are appropriate.
-
Shorten Exposure Time: A shorter incubation period may be sufficient to inhibit the pathway without causing widespread cell death. Try a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal window for observing pathway inhibition before significant toxicity occurs.
-
Confirm On-Target Effect: To ensure the observed cytotoxicity is due to Wnt pathway inhibition, consider a rescue experiment or use a downstream marker (like Western blotting for Cyclin D1) to confirm that the pathway is being inhibited at the concentrations causing cytotoxicity.
Data Presentation: this compound Concentration
The following table summarizes effective concentrations of this compound reported in various experimental systems.
| Model System/Assay | Effective Concentration | Observed Effect |
| Reporter Cell Line (HEK293T) | IC50 = 4.6 µM | Inhibition of Wnt/β-catenin reporter gene |
| Cancer Cell Lines | IC50 ≤ 5 µM | Inhibition of TCF/β-catenin-mediated transcription |
| Zebrafish Embryo Development | 20 µM | Blocked embryonic development |
| Xenopus Embryo Development | 75 µM | Blocked embryonic development |
| In Vitro 3D 'Crypt Culture' | Not specified | Induced a response within 4 hours |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
This protocol is designed to determine the IC50 of this compound in a cancer cell line using a standard colorimetric assay (e.g., MTT).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 50 µM) down to a low concentration (e.g., ~0.1 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X compound dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50.
Protocol 2: Western Blot for Wnt Target Gene Expression
This protocol verifies the on-target effect of this compound by measuring the protein levels of a downstream Wnt target, such as Cyclin D1.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a DMSO vehicle control for 24 hours.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Cyclin D1 (or another target gene) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the Wnt pathway by blocking β-catenin/TCF-mediated transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological modulation of beta-catenin and its applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Pathway Inhibitor XI, this compound The Wnt Pathway Inhibitor XI, this compound, also referenced under CAS 305372-78-5, controls the biological activity of Wnt Pathway. This small molecule/inhibitor is primarily used for Cancer applications. | 305372-78-5 [sigmaaldrich.com]
- 4. Emerging Direct Targeting β-Catenin Agents [mdpi.com]
- 5. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro models for the therapeutic targeting of Wnt signaling using a Tet-OΔN89β-catenin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Autofluorescence in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in imaging experiments.
Important Note on CCT036477: Initial queries regarding the use of this compound for mitigating autofluorescence suggest a potential misunderstanding of this compound's primary function. This compound is known as a small molecule inhibitor of the Wnt signaling pathway and is not typically used for reducing autofluorescence. This guide will clarify the role of this compound and then focus on established methods for troubleshooting and mitigating autofluorescence.
This compound: FAQs
Q1: What is this compound?
This compound is a small molecule compound that functions as an inhibitor of the Wnt/β-catenin signaling pathway.
Q2: What is the mechanism of action of this compound?
This compound targets the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. In vitro studies have shown that it can induce a response in Wnt-dependent systems within hours of treatment.
Q3: What are the primary applications of this compound?
This compound is primarily used in research to study the effects of Wnt pathway inhibition, particularly in the context of cancer biology, such as colorectal cancer.
Autofluorescence: Troubleshooting and Mitigation
Autofluorescence is the natural emission of light by biological structures, which can interfere with the detection of specific fluorescent signals from your probes, leading to a low signal-to-noise ratio.
FAQs on Autofluorescence
Q1: What is autofluorescence?
Autofluorescence is the background fluorescence that originates from the biological sample itself, rather than from the specific fluorophore-labeled antibodies or probes being used for detection.
Q2: What are the common causes of autofluorescence?
Several factors can contribute to autofluorescence, including:
-
Endogenous Fluorophores: Molecules like collagen, elastin, NADH, and lipofuscin naturally fluoresce.
-
Fixation Methods: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by creating Schiff bases. Glutaraldehyde generally causes more autofluorescence than paraformaldehyde or formaldehyde.
-
Red Blood Cells: Heme groups in red blood cells are a significant source of autofluorescence.
-
Sample Processing: Heat and dehydration during sample preparation can increase autofluorescence, particularly in the red spectrum.
Q3: How can I determine if autofluorescence is an issue in my experiment?
The most straightforward method is to prepare an unstained control sample. This sample should undergo all the same processing steps as your experimental samples, except for the addition of fluorophore-labeled antibodies or probes. Imaging this control will reveal the level and spectral properties of the inherent autofluorescence.
Strategies for Mitigating Autofluorescence
Experimental Workflow for Autofluorescence Reduction
Caption: Workflow for minimizing autofluorescence at different experimental stages.
Pre-Imaging Strategies: Sample Preparation
Proper sample preparation is critical for minimizing autofluorescence before imaging.
1. Choice of Fixative
Aldehyde-based fixatives can induce autofluorescence. Consider alternatives or modifications to your fixation protocol.
| Fixative | Autofluorescence Potential | Recommended Use |
| Glutaraldehyde | High | Avoid for fluorescence imaging when possible. |
| Paraformaldehyde | Moderate | Use the lowest effective concentration and fixation time. |
| Formalin | Moderate | Similar to paraformaldehyde. |
| Methanol/Ethanol (chilled) | Low | Good for cell surface markers, but can alter tissue morphology. |
2. Perfusion to Remove Red Blood Cells
For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) before fixation can effectively remove red blood cells, a major source of autofluorescence.
3. Chemical Quenching and Blocking
Several chemical treatments can reduce autofluorescence after fixation.
| Reagent | Target | Notes |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can have variable results but is a common method. |
| Sudan Black B | Lipofuscin and formalin-induced autofluorescence | Effective but can introduce its own background if not washed properly. |
| Trypan Blue | General quenching | Can be used to quench background fluorescence. |
| Copper Sulfate | General quenching | Often used in combination with ammonium chloride. |
Experimental Protocol: Sodium Borohydride Treatment
This protocol is intended to reduce autofluorescence induced by aldehyde fixatives.
-
Fixation: Fix samples as required by your experimental protocol (e.g., with 4% paraformaldehyde).
-
Washing: Wash the samples thoroughly with PBS to remove the fixative.
-
Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate safety precautions.
-
Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS, for 5 minutes each wash, to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence or staining protocol.
Imaging Strategies
1. Fluorophore Selection
Choosing the right fluorophore can significantly improve the signal-to-noise ratio.
| Fluorophore Characteristic | Recommendation | Rationale |
| Brightness | Use bright fluorophores (e.g., PE, APC). | A stronger signal from the probe is easier to distinguish from the background autofluorescence. |
| Spectral Range | Select fluorophores in the far-red or near-infrared spectrum. | Autofluorescence is typically weaker in the longer wavelength regions of the spectrum. |
| Spectral Profile | Choose fluorophores with narrow excitation and emission spectra. | This reduces the likelihood of spectral overlap with the broad emission spectrum of autofluorescence. |
2. Advanced Imaging Techniques
-
Spectral Imaging and Linear Unmixing: This technique involves capturing the emission spectrum at each pixel and using software to separate the specific fluorophore signal from the autofluorescence signature based on their unique spectral profiles.
-
Fluorescence Lifetime Imaging (FLIM): FLIM separates signals based on the fluorescence lifetime (the time a fluorophore stays in an excited state) rather than just the emission wavelength. Since autofluorescence often has a different lifetime than specific fluorophores, this method can effectively remove the background signal.
Caption: Diagram showing spectral overlap between a fluorophore and autofluorescence.
Post-Imaging Strategies: Image Analysis
If autofluorescence cannot be eliminated during sample preparation and imaging, computational methods can help.
-
Background Subtraction: Simple background subtraction can be effective if the autofluorescence is uniform across the image.
-
Image Processing Software: Advanced software can use the signal from an unstained control channel to subtract the autofluorescence from the specific signal channels.
Validation & Comparative
A Comparative Guide to Wnt Pathway Inhibitors in Colorectal Cancer: CCT036477 vs. XAV939
For Researchers, Scientists, and Drug Development Professionals
In the landscape of colorectal cancer therapeutics, the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation, presents a key target for intervention. Aberrant Wnt signaling is a hallmark of many colorectal cancers, making inhibitors of this pathway a subject of intense research. This guide provides a detailed comparison of two such inhibitors, CCT036477 and XAV939, focusing on their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them.
Mechanism of Action: Distinct Points of Intervention
This compound and XAV939 both target the canonical Wnt/β-catenin signaling pathway, albeit at different junctures. Understanding these distinct mechanisms is crucial for designing targeted therapeutic strategies.
XAV939 acts as a small molecule inhibitor of Tankyrase-1 and Tankyrase-2 (TNKS1/2).[1] Tankyrases are enzymes that poly-ADP-ribosylate (PARsylate) Axin, a key component of the β-catenin destruction complex.[2] This PARsylation marks Axin for degradation. By inhibiting Tankyrases, XAV939 stabilizes Axin levels, thereby promoting the formation and activity of the destruction complex, which in turn leads to the phosphorylation and subsequent degradation of β-catenin.[2][3] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thus inhibiting the transcription of Wnt target genes.[3]
This compound , on the other hand, is reported to function further downstream in the Wnt pathway. It is characterized as a small molecule that disrupts the interaction between β-catenin and T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This interaction is the final step in the canonical Wnt pathway, where the β-catenin/TCF complex drives the expression of target genes responsible for cell proliferation and survival. By blocking this protein-protein interaction, this compound directly prevents the transcription of oncogenic Wnt target genes.
Caption: Wnt Signaling Pathway Inhibition by this compound and XAV939.
Preclinical Efficacy in Colorectal Cancer
In Vitro Studies
In contrast, XAV939 has been more extensively characterized. The half-maximal inhibitory concentration (IC50) of XAV939 has been determined in various colorectal cancer cell lines, demonstrating its anti-proliferative effects.
| Cell Line | IC50 (µM) of XAV939 | Reference |
| Caco-2 (CD44+/CD133+ subpopulation) | 15.3 | [5] |
| HCT116 | Data not consistently reported, varies by study | |
| SW480 | No significant anti-proliferative effect in 2D culture, but induces apoptosis in 3D culture | [6] |
| Multiple Colorectal Cancer Cell Lines | Ranging from ~150 to >600 | [7] |
Note: IC50 values can vary depending on the assay conditions and cell line characteristics.
In Vivo Xenograft Studies
Data from in vivo studies using patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) are critical for evaluating the therapeutic potential of these inhibitors.
For XAV939 , a study using colorectal cancer patient-derived subcutaneous xenografts in immunodeficient mice showed that XAV939 monotherapy (25 mg/kg) resulted in a tumor volume of 527.9 ± 258.6 mm³, compared to the control group's 609.3 ± 69.5 mm³.[8] When combined with 5-fluorouracil, the tumor volume was further reduced to 335.2 ± 40.7 mm³, achieving a tumor growth inhibition (TGI) of 44.99%.[8] Another study using a Caco-2 CD44+/CD133+ xenograft model demonstrated that XAV939 administered at 20 mg/kg every 3 days for 48 days significantly suppressed tumor formation.[5]
To date, comprehensive in vivo efficacy data for This compound in colorectal cancer xenograft models is not widely published.
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. Below are representative protocols for key assays used to evaluate Wnt pathway inhibitors.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[9]
-
Treatment: Treat the cells with various concentrations of the inhibitor (e.g., XAV939) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[9]
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Solubilization (for MTT): If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for CCK-8, 570 nm for MTT) using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as β-catenin and Axin2, to confirm the mechanism of action of the inhibitors.
-
Cell Lysis: Treat colorectal cancer cells with the inhibitor or vehicle control for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[10]
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, Axin2, β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of inhibitors in a mouse model.
-
Cell Preparation: Harvest colorectal cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1 x 10⁶ to 5 x 10⁶ cells per 100-200 µL.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitor (e.g., XAV939 at 25 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) according to the predetermined schedule.[8]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemical analysis, and western blotting to assess target engagement and downstream effects.
Logical Comparison and Future Directions
Caption: Logical comparison of this compound and XAV939.
This compound and XAV939 represent two distinct strategies for targeting the Wnt pathway in colorectal cancer. XAV939's mechanism of stabilizing the β-catenin destruction complex is well-documented, with a growing body of preclinical data supporting its potential. The availability of IC50 values across a range of cell lines and positive in vivo results make it a valuable tool for further research and a potential benchmark for other Wnt inhibitors.
This compound's approach of targeting the downstream β-catenin/TCF4 interaction is theoretically appealing, as it could potentially bypass resistance mechanisms that may arise from mutations in upstream components of the pathway. However, the current lack of publicly available, comprehensive quantitative data on its efficacy in colorectal cancer models limits a direct performance comparison with XAV939.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the efficacy of this compound and XAV939 in the same panel of colorectal cancer cell lines and xenograft models.
-
Elucidating the full preclinical profile of this compound: Generating robust data on its IC50 values, in vivo efficacy, pharmacokinetics, and pharmacodynamics in the context of colorectal cancer.
-
Investigating mechanisms of resistance: Understanding potential resistance mechanisms to both inhibitors to inform the development of combination therapies.
By addressing these knowledge gaps, the research community can better delineate the therapeutic potential of these and other Wnt pathway inhibitors, ultimately paving the way for more effective treatments for colorectal cancer.
References
- 1. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 2. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro models for the therapeutic targeting of Wnt signaling using a Tet-OΔN89β-catenin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: XAV939 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 9. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Western blot analyses of ADGM-induced and XAV-939âtreated cultures. - Public Library of Science - Figshare [plos.figshare.com]
Comparative Analysis of Wnt/β-Catenin Pathway Inhibition: CCT036477 versus siRNA Knockdown
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methodologies for inhibiting the Wnt/β-catenin signaling pathway: the small molecule inhibitor CCT036477 and siRNA-mediated gene knockdown. Understanding the comparative effects and experimental considerations of these approaches is crucial for validating drug targets and interpreting experimental outcomes in cancer research and drug development.
Introduction to this compound and siRNA Knockdown
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.
This compound is a cell-permeable small molecule that inhibits the Wnt/β-catenin pathway. It functions by preventing the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, thereby blocking the transcription of Wnt target genes.[1][2] Notably, this compound does not alter the cellular levels of β-catenin protein itself.[2]
siRNA (small interfering RNA) knockdown is a powerful genetic tool used to silence the expression of specific genes. In the context of the Wnt pathway, siRNAs targeting either β-catenin (CTNNB1) or TCF family members (e.g., TCF4) are used to deplete the corresponding proteins. This approach provides a highly specific method to validate the on-target effects of small molecule inhibitors like this compound by phenocopying their intended mechanism of action.
This guide will compare the downstream effects of this compound and siRNA knockdown on Wnt target gene expression, cell proliferation, and apoptosis, and provide detailed experimental protocols for their implementation.
Signaling Pathway and Experimental Validation
The following diagrams illustrate the Wnt/β-catenin signaling pathway, highlighting the points of intervention for this compound and siRNA, and a typical experimental workflow for their comparison.
Caption: Wnt/β-catenin signaling pathway with points of inhibition.
References
A Comparative In Vitro Efficacy Analysis of Wnt Signaling Inhibitors: CCT036477 vs. ICG-001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of two prominent small molecule inhibitors of the Wnt/β-catenin signaling pathway: CCT036477 and ICG-001. The information presented is based on publicly available research data.
Disclaimer: To date, a direct head-to-head study comparing the in vitro efficacy of this compound and ICG-001 under identical experimental conditions has not been identified in the public domain. The quantitative data presented herein is a compilation from separate studies. Therefore, direct comparison of the absolute values should be approached with caution, as variations in experimental protocols, cell lines, and assay conditions can influence the results.
Mechanism of Action
Both this compound and ICG-001 target the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer. However, they exhibit distinct mechanisms of action.
ICG-001 functions by specifically disrupting the protein-protein interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). This selective inhibition prevents the transcription of a subset of Wnt target genes involved in maintaining a progenitor cell state.
This compound is reported to inhibit Wnt signaling by blocking transcription at the level of β-catenin without affecting its accumulation. This suggests an interference with the transcriptional complex assembled by β-catenin.
Caption: Wnt/β-catenin signaling pathway with points of inhibition for ICG-001 and this compound.
Quantitative Data Presentation
The following table summarizes the available in vitro efficacy data (IC50 and GI50 values) for this compound and ICG-001 in various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | Reporter Cell Line | Reporter Assay | 4.6 | --INVALID-LINK-- |
| HT29 (Colon Cancer) | Growth Inhibition | 2.5 | (Not publicly available) | |
| SW480 (Colon Cancer) | Growth Inhibition | 3.2 | (Not publicly available) | |
| ICG-001 | SW480 (Colon Cancer) | Reporter Assay | 3 | --INVALID-LINK-- |
| RPMI-8226 (Multiple Myeloma) | MTT Assay | 6.96 | (Not publicly available) | |
| H929 (Multiple Myeloma) | MTT Assay | 12.25 | (Not publicly available) | |
| MM.1S (Multiple Myeloma) | MTT Assay | 20.77 | (Not publicly available) | |
| U266 (Multiple Myeloma) | MTT Assay | 12.78 | (Not publicly available) | |
| KHOS (Osteosarcoma) | Crystal Violet | 0.83 (at 72h) | --INVALID-LINK-- | |
| MG63 (Osteosarcoma) | Crystal Violet | 1.05 (at 72h) | --INVALID-LINK-- | |
| 143B (Osteosarcoma) | Crystal Violet | 1.24 (at 72h) | --INVALID-LINK-- |
Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This assay is a standard method to quantify the transcriptional activity of the canonical Wnt/β-catenin pathway.
Objective: To measure the dose-dependent inhibition of Wnt-induced TCF/LEF-mediated transcription by this compound or ICG-001.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)
-
FOPFlash reporter plasmid (negative control with mutated TCF/LEF sites)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound and ICG-001
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of this compound or ICG-001.
-
Wnt Stimulation: After a 1-hour pre-incubation with the inhibitors, add Wnt3a conditioned media or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the plates for an additional 16-24 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic or cytostatic effect of this compound or ICG-001 on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound and ICG-001
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the media with fresh media containing serial dilutions of this compound or ICG-001. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Caption: A typical experimental workflow for assessing the in vitro efficacy of Wnt signaling inhibitors.
Unveiling the Nuances of Wnt Pathway Inhibition: A Comparative Guide to CCT036477 and CRISPR-mediated Knockout
For researchers and drug development professionals navigating the complexities of Wnt/β-catenin signaling pathway modulation, this guide offers a comprehensive comparison of two powerful methodologies: the small molecule inhibitor CCT036477 and the precision of CRISPR-Cas9 gene knockout. By examining their effects on cancer cell proliferation, target gene expression, and overall pathway activity, this document provides a framework for selecting the most appropriate tool for your research needs.
The Wnt/β-catenin signaling cascade is a critical regulator of cellular processes and a well-established therapeutic target in oncology. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. This guide delves into the functional consequences of inhibiting this pathway at the level of the β-catenin/T-cell factor 4 (TCF4) interaction, a key downstream node in the cascade. We will objectively compare the pharmacological approach using this compound, a small molecule inhibitor that disrupts the β-catenin/TCF4 complex, with the genetic approach of permanently ablating key pathway components using CRISPR-Cas9.
Quantitative Comparison of Effects
To facilitate a clear comparison, the following tables summarize the quantitative effects of this compound and CRISPR-mediated knockout of key Wnt pathway components on cancer cell lines.
Table 1: Impact on Cancer Cell Viability and Proliferation
| Intervention | Cell Line | Assay | Endpoint | Observed Effect | Citation |
| This compound | HCT116 (Colorectal) | Growth Inhibition | IC50 | ~10-25 µmol/L | [1] |
| This compound | LS-174T (Colorectal) | Growth Inhibition | IC50 | ~10-25 µmol/L | [1] |
| This compound | HT-29 (Colorectal) | Growth Inhibition | IC50 | ~10-25 µmol/L | [1] |
| This compound | DLD-1 (Colorectal) | Growth Inhibition | IC50 | ~10-25 µmol/L | [1] |
| CRISPR KO of CTNNB1 (β-catenin) | HEK 293T | MTT Assay | Proliferation Rate | Significantly inhibited | [2] |
| CRISPR KO of TCF4 | HCT116 (Colorectal) | CCK-8 Assay | Proliferation (OD450) | Knockdown reduced OD450 at 72h (0.81±0.08 vs. 1.42±0.13) | [3] |
Table 2: Modulation of Wnt Target Gene Expression
| Intervention | Cell Line | Target Gene | Assay | Observed Effect | Citation |
| This compound | In vitro model | Ascl2, Axin2, c-Myc | Not Specified | Downregulated | |
| CRISPR KO of CTNNB1 (β-catenin) | HEK 293T | CCND1 (Cyclin D1) | qPCR | Significantly decreased | [2] |
| CRISPR KO of CTNNB1 (β-catenin) | HEK 293T | c-Myc | qPCR | Decreased | |
| CRISPR KO of TCF4 | HCT116 (Colorectal) | Cyclin D1 | Western Blot | Decreased expression with TCF4 knockdown | [3] |
| siRNA knockdown of CTNNB1 | DLD1 & SW480 (Colorectal) | AXIN2, MYC | DNA Microarray | Downregulated | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 3. urfjournals.org [urfjournals.org]
- 4. Comprehensive analysis of β-catenin target genes in colorectal carcinoma cell lines with deregulated Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of beta-catenin target genes in colorectal carcinoma cell lines with deregulated Wnt/beta-catenin signaling [epub.ub.uni-muenchen.de]
A Comparative Analysis of Wnt Signaling Inhibitors: CCT036477 vs. iCRT14
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. This has spurred the development of small molecule inhibitors targeting key nodes within this pathway. This guide provides a comparative analysis of two such inhibitors, CCT036477 and iCRT14, focusing on their mechanisms of action, reported efficacy, and the experimental protocols used for their characterization.
At a Glance: this compound vs. iCRT14
| Feature | This compound | iCRT14 |
| Primary Target | Wnt/β-catenin Pathway | β-catenin/TCF4 Interaction |
| Mechanism of Action | Prevents β-catenin stabilization | Disrupts the interaction between β-catenin and TCF4 |
| Potency (TCF/β-catenin Reporter Assay) | IC50 ≤ 5 μM[1] | IC50 = 40.3 nM (in HEK293 cells)[2] |
| Potency (Binding Assay) | Not explicitly reported | Ki = 54 ± 5.2 μM (Fluorescence Polarization)[2] |
| Reported Cellular Effects | Induces cancer cell death[1] | Downregulates Wnt target genes, inhibits cancer cell growth in vitro and in vivo[2] |
| Considerations | Rapid action (response within 4 hours in vitro)[3] | Efficacy can be cell-line dependent (e.g., influenced by HOTAIR lncRNA)[4][5] |
Mechanism of Action: Targeting Different Points in the Wnt Pathway
This compound and iCRT14 inhibit the Wnt/β-catenin signaling cascade through distinct mechanisms. This compound is reported to act upstream by preventing the stabilization of β-catenin, a key event in the activation of the pathway. In contrast, iCRT14 functions further downstream by directly interfering with the protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, specifically TCF4. This disruption prevents the transcription of Wnt target genes.
Experimental Protocols
The following are generalized protocols for key assays used to characterize inhibitors of the Wnt/β-catenin pathway. Specific details may need to be optimized for different cell lines and experimental conditions.
TCF/β-catenin Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which is a downstream indicator of Wnt/β-catenin pathway activation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
Transfection reagent
-
Cell culture medium and supplements
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (this compound or iCRT14) or vehicle control.
-
Pathway Activation: Stimulate the Wnt pathway, for example, with Wnt3a conditioned media or LiCl.
-
Incubation: Incubate for an appropriate time (e.g., 16-24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the TCF/LEF reporter activity to the control reporter activity. Calculate the IC50 value of the inhibitor by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
Fluorescence Polarization (FP) Assay for β-catenin/TCF Interaction
This biophysical assay directly measures the binding between β-catenin and a fluorescently labeled peptide derived from TCF4.
Materials:
-
Purified recombinant β-catenin protein
-
Fluorescently labeled TCF4-derived peptide (e.g., FITC-labeled)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Black, non-binding 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (iCRT14) in the assay buffer.
-
Assay Setup: In each well of the microplate, add the fluorescently labeled TCF4 peptide at a fixed concentration.
-
Compound Addition: Add the diluted test compound or vehicle control to the wells.
-
Initiation of Binding: Add purified β-catenin protein to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of β-catenin to the fluorescent peptide results in an increase in polarization. An effective inhibitor will displace the peptide, leading to a decrease in polarization. Calculate the Ki or IC50 value from the dose-response curve.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW480)
-
Cell culture medium and supplements
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or iCRT14. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell growth inhibition.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to β-Catenin Inhibitors: Validating the Mechanism of CCT036477
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Central to this pathway is β-catenin, a transcriptional coactivator whose stabilization and nuclear translocation drive the expression of oncogenes. A variety of small molecule inhibitors have been developed to target different nodes of this pathway. This guide provides a comparative analysis of CCT036477, a known β-catenin inhibitor, against other prominent inhibitors, offering a lens through which to evaluate their mechanisms and performance based on available experimental data.
Mechanism of Action: this compound in Context
This compound is a small molecule inhibitor that disrupts the canonical Wnt signaling pathway by targeting the interaction between β-catenin and its transcriptional partner, T-cell factor 4 (TCF4).[1] This protein-protein interaction is the final step in the signaling cascade that leads to the transcription of Wnt target genes. By preventing this association, this compound effectively blocks the oncogenic output of the pathway.
Other β-catenin inhibitors employ a range of mechanisms, which can be broadly categorized as follows:
-
Disruption of β-catenin/TCF Interaction: Similar to this compound, inhibitors like iCRT3, iCRT5, iCRT14, and PKF118-310 function by directly or indirectly preventing the formation of the β-catenin/TCF transcriptional complex.[1][2]
-
Promotion of β-catenin Degradation: Compounds such as MSAB and NRX-1532 work by promoting the degradation of β-catenin, thereby reducing its overall cellular levels.
-
Inhibition of Upstream Pathway Components: This category includes tankyrase inhibitors (e.g., XAV939), which stabilize the β-catenin destruction complex, and porcupine inhibitors (e.g., IWP-O1), which block the secretion of Wnt ligands.
-
Targeting β-catenin/Co-activator Interactions: Inhibitors like ICG-001 specifically disrupt the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).
Comparative Performance Data
Direct head-to-head comparisons of this compound with a wide array of other β-catenin inhibitors under uniform experimental conditions are limited in the publicly available literature. The following tables summarize reported half-maximal inhibitory concentration (IC50) values from various studies to provide a relative sense of potency. It is crucial to note that these values were obtained from different studies, employing varied cell lines and assay conditions, and therefore should be interpreted with caution.
Table 1: Inhibition of Wnt/β-catenin Signaling (TOPflash Reporter Assay)
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| CCT031374 (analogue of this compound) | HEK293-based reporter | ~5 | Foulds et al. |
| iCRT3 | HEK293 | Not specified, potent inhibitor | Gonsalves et al. |
| iCRT5 | HEK293 | Not specified, potent inhibitor | Gonsalves et al. |
| iCRT14 | HEK293 | Not specified, potent inhibitor | Gonsalves et al. |
| PKF118-310 | HCT116 | ~0.3 | Lepourcelet et al. |
| CGP049090 | HCT116 | ~8.7 | Lepourcelet et al. |
| XAV939 | NCI-H446 | 20.02 | Zhang et al. |
| ICG-001 | KNS42 | 3 | Ecker et al. |
| ICG-001 | SF188 | 2 | Ecker et al. |
Table 2: Inhibition of Cancer Cell Growth (Cell Viability/Proliferation Assays)
| Inhibitor | Cell Line | IC50 (µM) | Assay | Reference |
| This compound | SW480 | Not specified | Not specified | Ewan et al. |
| iCRT14 | HCT116 | Not specified | Not specified | Gonsalves et al. |
| PKF118-310 | Osteosarcoma cells | Not specified | Not specified | Jin et al. |
| XAV939 | NCI-H446 | 20.02 | MTT | Zhang et al. |
| ICG-001 | KNS42 | 3 | Not specified | Ecker et al. |
| ICG-001 | SF188 | 2 | Not specified | Ecker et al. |
Experimental Protocols
Detailed experimental protocols are essential for the validation and comparison of inhibitor performance. Below are generalized methodologies for key assays cited in the characterization of β-catenin inhibitors.
TOPflash Reporter Assay
This assay is the gold standard for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: Cells are transfected with a reporter plasmid (TOPflash) containing multiple TCF/LEF binding sites upstream of a luciferase reporter gene. Activation of the Wnt pathway leads to the formation of the β-catenin/TCF complex, which binds to these sites and drives luciferase expression. A control plasmid (FOPflash) with mutated TCF/LEF binding sites is used to measure non-specific transcriptional activation.
Protocol Outline:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T, SW480) in a 96-well plate. Co-transfect cells with the TOPflash or FOPflash reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of the β-catenin inhibitor (e.g., this compound) and/or a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).
-
Luciferase Assay: After a defined incubation period (e.g., 24-48 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase readings to the Renilla luciferase readings. The ratio of TOPflash to FOPflash activity indicates the specific activation of the Wnt/β-catenin pathway. Plot the normalized TOP/FOP ratio against the inhibitor concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for β-catenin/TCF4 Interaction
Co-IP is used to verify the physical interaction between β-catenin and TCF4 and to assess the ability of an inhibitor to disrupt this interaction.
Principle: An antibody specific to a "bait" protein (e.g., β-catenin) is used to pull down the bait and any interacting "prey" proteins (e.g., TCF4) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Protocol Outline:
-
Cell Lysis: Lyse cells treated with or without the inhibitor in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-β-catenin) or a control IgG antibody overnight.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both the bait (β-catenin) and prey (TCF4) proteins. A reduced amount of TCF4 in the β-catenin immunoprecipitate from inhibitor-treated cells indicates disruption of the interaction.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., SW480, HCT116) in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the β-catenin inhibitor.
-
MTT Incubation: After the desired treatment period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for inhibitor validation.
Caption: The canonical Wnt/β-catenin signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating β-catenin inhibitors.
Conclusion
This compound represents a class of β-catenin inhibitors that directly target the critical downstream interaction with TCF4. While a comprehensive, direct comparative analysis with a broad range of other inhibitors is challenging due to the variability in reported data, the available information suggests that multiple compounds with diverse mechanisms are under active investigation. The experimental protocols and diagrams provided in this guide offer a framework for researchers to design and interpret their own studies to validate and compare the efficacy of this compound and other β-catenin inhibitors in relevant cancer models. Further head-to-head studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic potential of these promising anti-cancer agents.
References
A Head-to-Head Battle of Wnt/β-Catenin Inhibitors: CCT036477 vs. PRI-724
A Comparative Guide for Researchers and Drug Development Professionals
The Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, has emerged as a key therapeutic target in oncology. Aberrant activation of this pathway is a hallmark of numerous cancers, driving tumor initiation and progression. Consequently, the development of small molecule inhibitors targeting this pathway is an area of intense research. This guide provides a detailed comparison of two prominent Wnt/β-catenin inhibitors: CCT036477 and PRI-724. While direct head-to-head preclinical or clinical studies are not publicly available, this document synthesizes existing data to offer an objective comparison of their mechanisms of action, reported efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Distinct Interruption Points in the Wnt Cascade
This compound and PRI-724 both function to suppress the Wnt/β-catenin pathway, but they do so by targeting different protein-protein interactions within the nucleus.
This compound acts by inhibiting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. This interaction is the final step in the canonical Wnt pathway, where the β-catenin/TCF complex drives the transcription of Wnt target genes, including key oncogenes like c-Myc and Cyclin D1. By blocking this interaction, this compound prevents the transcription of these pro-proliferative genes.
PRI-724 , on the other hand, is a specific inhibitor of the interaction between β-catenin and CREB-binding protein (CBP).[1] CBP is a transcriptional co-activator that, along with its homolog p300, is recruited by the β-catenin/TCF complex to initiate gene transcription. PRI-724 selectively disrupts the β-catenin/CBP interaction, thereby inhibiting the expression of a subset of Wnt target genes.[1] It is important to note that PRI-724 does not affect the interaction between β-catenin and p300.
Performance Data: A Comparative Overview
| Inhibitor | Target | Assay Type | Cell Line/System | Reported IC50 |
| This compound | β-catenin/TCF Interaction | TCF/LEF Reporter Assay | Reporter Cell Line | 4.6 µM |
| PRI-724 | β-catenin/CBP Interaction | Biochemical Assay | - | 45 nM |
| Cell Viability | MTT Assay | NTERA-2 (Germ Cell Tumor) | 8.63 µM | |
| Cell Viability | MTT Assay | NTERA-2 CisR (Cisplatin-Resistant) | 4.97 µM | |
| Cell Viability | Not Specified | Melanoma (DMBC21) | 2.375 µM | |
| Cell Viability | Not Specified | Melanoma (Trametinib-Resistant) | 0.509 µM | |
| Cell Viability | Not Specified | Melanoma (Vemurafenib-Resistant) | 1.632 µM |
Data Interpretation:
-
PRI-724 demonstrates high potency in disrupting the β-catenin/CBP interaction at a nanomolar concentration in a biochemical assay.
-
In cell-based assays, the IC50 values for PRI-724's effect on cell viability vary depending on the cancer type and its resistance profile, generally falling in the low micromolar range.
-
This compound shows activity in a reporter assay in the mid-micromolar range. More extensive data on its IC50 values in various cancer cell lines are needed for a comprehensive comparison.
Experimental Protocols
To facilitate the replication and further investigation of these inhibitors, detailed protocols for key experimental assays are provided below.
TCF/LEF Luciferase Reporter Assay
This assay is crucial for quantifying the transcriptional activity of the β-catenin/TCF complex.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, SW480) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, PRI-724, or a vehicle control (e.g., DMSO).
-
Lysis and Measurement: After a 24-48 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or PRI-724 for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, active β-catenin (non-phosphorylated), c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
Both this compound and PRI-724 represent promising strategies for targeting the aberrantly activated Wnt/β-catenin pathway in cancer. Their distinct mechanisms of action offer different therapeutic opportunities and may be applicable to different cancer subtypes. PRI-724 has shown potent inhibition of the β-catenin/CBP interaction and has been evaluated in several clinical trials.[2] While less clinical data is available for this compound, it remains a valuable tool for investigating the consequences of blocking the final transcriptional step of the Wnt pathway.
This guide provides a foundational comparison based on currently available data. Further head-to-head studies are necessary to definitively determine the relative efficacy and therapeutic potential of these two inhibitors. The provided experimental protocols should serve as a valuable resource for researchers aiming to conduct such comparative analyses and to further elucidate the roles of these inhibitors in combating Wnt-driven cancers.
References
Benchmarking CCT036477: A Comparative Guide to Wnt Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of CCT036477 Against a Panel of Established Wnt Pathway Inhibitors.
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. This guide provides a comparative analysis of this compound, a potent Wnt/β-catenin pathway inhibitor, against a panel of well-characterized Wnt inhibitors: XAV939, IWR-1, and ICG-001. This document is intended to serve as a resource for researchers designing experiments and making informed decisions about the selection of Wnt signaling inhibitors.
Mechanism of Action at a Glance
The canonical Wnt signaling cascade culminates in the nuclear accumulation of β-catenin, which then associates with TCF/LEF transcription factors to drive the expression of target genes. The inhibitors discussed in this guide interfere with this pathway at distinct points. This compound is understood to block transcription at the level of β-catenin without altering its accumulation. In contrast, XAV939 and IWR-1 act by stabilizing Axin, a key component of the β-catenin destruction complex, thereby promoting β-catenin degradation. ICG-001 functions by disrupting the interaction between β-catenin and its coactivator, CREB-binding protein (CBP).
Caption: Canonical Wnt signaling pathway and points of inhibitor intervention.
Comparative Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes publicly available IC50 data for this compound and the selected panel of Wnt inhibitors. It is important to note that these values were determined in different studies using various cell lines and assay conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Inhibitor | Target | IC50 (TOPflash Assay) | Cell Line | Reference |
| This compound | β-catenin/TCF-mediated transcription | 4.6 µM | Reporter cell line | --INVALID-LINK-- |
| XAV939 | Tankyrase 1/2 | 11 nM (TNKS1), 4 nM (TNKS2) | Enzyme assay | |
| ~50 nM | HEK293T cells | --INVALID-LINK-- | ||
| IWR-1-endo | Tankyrase 1/2 | 180 nM | L-cells expressing Wnt3A | |
| ICG-001 | β-catenin/CBP interaction | 3 µM | SW480 cells |
Experimental Protocol: TOPflash/FOPflash Reporter Assay for Wnt Inhibitor Screening
The TOPflash/FOPflash assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. It relies on a luciferase reporter construct driven by a promoter containing multiple TCF/LEF binding sites (TOPflash). A control plasmid with mutated TCF/LEF sites (FOPflash) is used to measure non-specific reporter activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Wnt inhibitors (this compound, XAV939, IWR-1, ICG-001) dissolved in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmid (100 ng/well) and Renilla luciferase plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.
-
Wnt Stimulation and Inhibitor Treatment: 24 hours post-transfection, replace the medium with 100 µL of fresh medium containing either Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a (e.g., 100 ng/mL) to activate the Wnt pathway. Simultaneously, add the Wnt inhibitors at various concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the unstimulated control. Determine the IC50 values for each inhibitor by plotting the normalized reporter activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General workflow for Wnt inhibitor screening and validation.
Off-Target Considerations
A critical aspect of drug development is understanding a compound's selectivity and potential off-target effects. While specific off-target effects for this compound are not extensively documented in the public domain, the other inhibitors have been studied more thoroughly in this regard.
-
XAV939: While a potent tankyrase inhibitor, it can also inhibit other members of the PARP family at higher concentrations.
-
IWR-1: Generally considered more selective for tankyrases than XAV939. However, as with any small molecule, the potential for off-target effects at higher concentrations should be considered.
-
ICG-001: This inhibitor has been reported to have effects independent of the Wnt/β-catenin pathway in some cancer cell lines. These findings highlight the importance of validating on-target activity in the specific cellular context of interest.
Conclusion
This compound represents a valuable tool for studying Wnt signaling, particularly for investigating the consequences of inhibiting β-catenin-mediated transcription downstream of β-catenin stabilization. When selecting a Wnt inhibitor, researchers should consider the specific point of pathway intervention required for their experimental question, the potency of the inhibitor in their chosen cell system, and potential off-target effects. The data and protocols presented in this guide are intended to facilitate this decision-making process and to support the design of robust and well-controlled experiments in the field of Wnt signaling research.
Safety Operating Guide
Proper Disposal and Handling of CCT036477: A Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, this guide outlines the proper disposal procedures for the Wnt/β-catenin pathway inhibitor, CCT036477. The following information is intended to supplement, not replace, institutional safety protocols and the specific guidance provided in a Safety Data Sheet (SDS).
A specific Safety Data Sheet (SDS) for this compound is not publicly available. It is highly recommended to contact the manufacturer or supplier to obtain a copy of the SDS before handling this compound. The information presented here is based on general laboratory safety practices for chemical reagents of this nature.
Physical and Chemical Properties of this compound
For easy reference, the key quantitative data regarding this compound are summarized in the table below. This information has been compiled from various supplier websites.
| Property | Value |
| Molecular Formula | C₂₁H₁₈ClN₃ |
| Molecular Weight | 347.84 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
General Disposal Procedures for this compound
In the absence of a specific SDS, this compound should be handled as a potentially hazardous chemical. The following are general, step-by-step guidelines for its disposal. These procedures are based on standard practices for chemical waste management in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from splashes or fine particles.
-
Lab Coat: A standard lab coat to protect clothing and skin.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including empty vials and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Do not mix with other types of waste unless your institution's guidelines permit it.
-
-
Liquid Waste:
-
Solutions of this compound, typically in DMSO, should be collected in a designated hazardous waste container for flammable organic solvents.
-
Never dispose of solutions containing this compound down the drain.
-
Step 3: Labeling and Storage of Waste
-
Clearly label the hazardous waste container with the full chemical name ("this compound") and the solvent used (e.g., "DMSO").
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.
Step 4: Arranging for Final Disposal
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The final disposal of the chemical waste will be handled by a licensed hazardous waste disposal company, which will incinerate or otherwise treat the waste in accordance with local, state, and federal regulations.
Experimental Protocol: Luciferase Reporter Assay for Wnt/β-catenin Signaling Inhibition
To assess the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway, a luciferase reporter assay is a common and effective method. The following is a detailed methodology for such an experiment.
Objective: To determine the IC₅₀ value of this compound in a cancer cell line with a constitutively active Wnt/β-catenin pathway.
Materials:
-
Cancer cell line (e.g., HCT116, SW480)
-
TOPFlash/FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
In separate tubes, prepare the DNA-transfection reagent complexes. For each well, mix 100 ng of TOPFlash (or FOPFlash as a negative control) and 10 ng of Renilla plasmid with the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Incubate the complexes at room temperature for 20 minutes.
-
Add the transfection complexes to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). Include a DMSO-only vehicle control.
-
After 24 hours of transfection, replace the medium with the this compound dilutions.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly (TOPFlash/FOPFlash) and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Wnt/β-catenin signaling pathway and the experimental workflow for the luciferase reporter assay.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a luciferase reporter assay to test this compound activity.
Personal protective equipment for handling CCT036477
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like CCT036477. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Compound Information:
| Identifier | Value |
| Product Name | Wnt Pathway Inhibitor XI, this compound |
| CAS Number | 305372-78-5 |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, it is categorized as causing eye irritation. Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are crucial.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm) | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from potential splashes. |
| Body Protection | Laboratory coat | To protect clothing and skin from accidental spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
Experimental Workflow for Handling this compound:
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
First Aid Measures:
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Inhalation | Move person into fresh air. |
| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway:
Caption: A logical flow for the proper disposal of waste containing this compound.
Disposal Guidelines:
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound as chemical waste. Follow all federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as chemical waste.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as chemical waste. Dispose of the clean container according to institutional guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
